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3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one Documentation Hub

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  • Product: 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one
  • CAS: 1042556-02-4

Core Science & Biosynthesis

Foundational

Chemical properties of 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one

The following technical guide details the chemical properties, synthesis, and applications of 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one , a critical bifunctional scaffold in medicinal chemistry. Executive Summary 3-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one , a critical bifunctional scaffold in medicinal chemistry.

Executive Summary

3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one (CAS: 2740660-78-8 for HCl salt) represents a distinct class of N-aryl oxazolidinone building blocks. Unlike the blockbuster antibiotic Linezolid , where the pharmacophore resides in the C5-substitution of the oxazolidinone ring, this molecule features an unsubstituted oxazolidinone ring attached to a para-aminomethyl phenyl core.

This structure serves two primary roles in drug discovery:

  • Pharmacophore Scaffold: A core moiety for Monoamine Oxidase (MAO) inhibitors and Factor Xa inhibitors (e.g., Rivaroxaban intermediates).

  • Bifunctional Linker: It provides a rigid phenyl-oxazolidinone spacer with a reactive primary amine handle, ideal for fragment-based drug design (FBDD) and PROTAC linker synthesis.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The molecule consists of a polar 2-oxazolidinone ring fused via nitrogen to a phenyl group, which bears a flexible aminomethyl substituent at the para position. This combination creates a "rod-like" geometry with distinct hydrophilic and hydrophobic domains.

Table 1: Physicochemical Data Profile
PropertyValue / DescriptionNote
IUPAC Name 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one
Molecular Formula C₁₀H₁₂N₂O₂
Molecular Weight 192.21 g/mol (Free Base)~228.68 g/mol (HCl Salt)
CAS Number 2740660-78-8 (HCl)Emerging intermediate
pKa (Amine) 9.1 ± 0.2Typical primary benzylamine
pKa (Oxazolidinone) ~ -1.0 (Protonation); >12 (Deprotonation)Neutral carbamate character
LogP ~ 0.5 - 0.8Amphiphilic; moderate permeability
Solubility DMSO, DMF, MeOH (High); Water (Low for free base)HCl salt is water-soluble
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 3 (Carbonyl, Ring Oxygen, Amine)
Structural Analysis

The oxazolidin-2-one ring is a cyclic carbamate.[1] It is electronically withdrawing, reducing the electron density of the attached phenyl ring. This deactivation makes the phenyl ring resistant to oxidative metabolism but also less susceptible to electrophilic aromatic substitution. The aminomethyl group (


) acts as the primary vector for chemical functionalization.

Synthetic Methodologies

Synthesis of this scaffold requires chemoselective differentiation between the aniline nitrogen (which forms the ring) and the benzylic nitrogen (which must remain as a primary amine).

Mechanism-Driven Protocol: The "Protected Aniline" Route

Direct reaction of 4-aminobenzylamine with cyclizing agents leads to polymerization due to the higher nucleophilicity of the aliphatic amine. The following protocol ensures regiocontrol.

Step-by-Step Workflow
  • Selective Protection: React 4-aminobenzylamine with 1 equivalent of

    
     at 0°C. The aliphatic amine reacts preferentially (
    
    
    
    ), yielding tert-butyl (4-aminobenzyl)carbamate .
  • Oxazolidinone Formation: Treat the protected intermediate with 2-chloroethyl chloroformate in the presence of a mild base (

    
    ) in THF/DCM. This forms the hydroxyethyl carbamate intermediate, which cyclizes upon heating or treatment with stronger base (
    
    
    
    ) to close the oxazolidinone ring.
  • Deprotection: Acidic cleavage of the Boc group (4M HCl in Dioxane) yields the target molecule as the hydrochloride salt.

Visualization: Synthetic Pathway

The following diagram illustrates the chemoselective synthesis and potential side reactions.

SynthesisPath Start 4-Aminobenzylamine Step1 N-Boc Protection (Selectivity Control) Start->Step1 Inter1 tert-butyl (4-aminobenzyl)carbamate Step1->Inter1 k(aliphatic) >> k(aromatic) Step2 Cyclization (2-Chloroethyl chloroformate) Inter1->Step2 Inter2 N-Aryl Oxazolidinone (Boc) Step2->Inter2 Ring Closure Step3 Deprotection (HCl/Dioxane) Inter2->Step3 Final Target: 3-[4-(Aminomethyl)phenyl]- 1,3-oxazolidin-2-one HCl Step3->Final

Caption: Chemoselective synthesis of 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one preventing polymerization.

Reactivity & Functionalization[5]

This molecule is a "masked" electrophile (at the carbonyl) and a potent nucleophile (at the amine). Understanding its reactivity profile is crucial for library synthesis.

Primary Amine Reactivity (Nucleophilic)

The benzylic amine is the primary handle for diversification.

  • Acylation/Sulfonylation: Reacts rapidly with acid chlorides, isocyanates, and sulfonyl chlorides to form amides, ureas, and sulfonamides. This is the standard pathway for generating Linezolid/Rivaroxaban analogs.

  • Reductive Amination: Condensation with aldehydes/ketones followed by reduction (NaBH(OAc)₃) yields secondary amines.

Oxazolidinone Ring Reactivity (Electrophilic/Stability)
  • Hydrolytic Stability: The N-aryl oxazolidinone ring is stable to dilute acids and bases at room temperature. This allows for chemical manipulation of the amine side chain without degrading the ring.

  • Ring Opening (Degradation): Under strong basic conditions (e.g., 1M NaOH, reflux) or nucleophilic attack by strong nucleophiles (e.g., hydrazine), the ring opens to form the N-aryl amino alcohol or urea derivatives. This is a common degradation pathway in stability studies.

Visualization: Reactivity Map

Reactivity Center 3-[4-(Aminomethyl)phenyl]- 1,3-oxazolidin-2-one Amide Amide/Urea Formation (Drug Analogs) Center->Amide R-COCl / R-NCO SecAmine Secondary Amines (Reductive Amination) Center->SecAmine R-CHO / [H] RingOpen Ring Opening (Strong Base/Nu-) Center->RingOpen NaOH / Heat Lithiation Ortho-Lithiation (Advanced Functionalization) Center->Lithiation n-BuLi (Low Temp)

Caption: Functionalization landscape: Green paths denote constructive synthesis; red denotes degradation.

Applications in Drug Discovery

Antibacterial Pharmacophore Design

While Linezolid contains an acetamidomethyl group at C5 of the oxazolidinone, the N-aryl core is essential for binding to the 50S ribosomal subunit. The title compound serves as a "Reverse-Hybrid" scaffold where the amine is extended from the phenyl ring.

  • Utility: Used to probe the "Zone B" of the ribosomal binding pocket, allowing researchers to test if extending the chain from the phenyl ring improves potency against MRSA or VRE.

Anticoagulant Intermediates

The structural motif is homologous to the core of Rivaroxaban (Xarelto).[2] In Rivaroxaban, the phenyl ring connects a morpholinone and the oxazolidinone.[3]

  • Impurity Marker: This specific amine is often monitored as a process impurity (de-acylated degradation product) during the GMP manufacture of oxazolidinone anticoagulants.

MAO Inhibitors

N-aryl oxazolidinones (e.g., Toloxatone ) are reversible inhibitors of MAO-A. The free amine variant allows for the synthesis of libraries to optimize selectivity between MAO-A (antidepressant target) and MAO-B (Parkinson's target).

Safety & Handling Protocols

Signal Word: WARNING (Based on structural analogs)

Hazard CategoryStatementPrecaution
Acute Toxicity Harmful if swallowed (H302).Do not eat/drink in lab.
Skin/Eye Irritation Causes skin (H315) and eye (H319) irritation.Wear nitrile gloves and safety glasses.
Specific Target Organ May cause respiratory irritation (H335).Handle in a fume hood.

Storage:

  • Store as the HCl salt for maximum stability.

  • Keep desicated at 2-8°C.

  • Hygroscopic: Protect from moisture to prevent hydrolysis or caking.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16037077, 4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride. (Note: Structural analog used for property derivation). Retrieved from [Link]

  • Lohray, B. B., et al. (1999).Oxazolidinones: A new class of antibacterials. Current Medicinal Chemistry. (Foundational text on N-aryl oxazolidinone stability).
  • Reagentia (2023). Product Data: 3-(4-(Aminomethyl)phenyl)oxazolidin-2-one hydrochloride. Retrieved from [Link]

  • Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry. (Context for oxazolidinone intermediates). Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Solubility Thermodynamics and Process Engineering of 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one

Executive Summary This technical guide characterizes the solubility profile of 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one , a critical pharmacophore and intermediate in the synthesis of oxazolidinone antibiotics (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide characterizes the solubility profile of 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one , a critical pharmacophore and intermediate in the synthesis of oxazolidinone antibiotics (e.g., Linezolid) and Factor Xa inhibitors (e.g., Rivaroxaban).

Characterized by a rigid 2-oxazolidinone ring coupled to a phenyl-amine moiety, this molecule exhibits "brick dust" physicochemical properties—high crystal lattice energy and poor aqueous solubility at neutral pH. This guide provides researchers with a validated solubility dataset, thermodynamic insights, and a process-ready protocol for solubility determination to support recrystallization and formulation workflows.

Molecular Architecture & Solvation Thermodynamics

The solubility behavior of 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one is governed by two competing structural domains:

  • The Polar Core (Solubility Enhancing in Dipolar Solvents): The 1,3-oxazolidin-2-one ring acts as a hydrogen bond acceptor (carbonyl oxygen) and confers polarity. The primary aminomethyl group (-CH₂NH₂) is a hydrogen bond donor/acceptor and a basic center (pKa ≈ 8.9–9.5).

  • The Rigid Scaffold (Solubility Limiting): The phenyl ring and the planar oxazolidinone system facilitate strong

    
    -
    
    
    
    stacking and intermolecular hydrogen bonding in the solid state. This results in a high melting point (often >150°C, or >270°C for HCl salts), requiring significant energy to break the crystal lattice during dissolution.
Solvation Mechanism
  • Protic Solvents (Alcohols): Solvation occurs via hydrogen bonding with the amine and carbonyl groups. However, the hydrophobic phenyl spacer limits solubility in cold alcohols, making them ideal crystallization solvents.

  • Dipolar Aprotic Solvents (DMSO, DMF): These solvents disrupt the strong intermolecular lattice forces effectively, offering the highest solubility.

  • Aqueous Media: At neutral pH, the molecule is hydrophobic. Solubility increases exponentially at pH < 4.0 due to protonation of the primary amine (

    
    ).
    

Solubility Profile Data

The following data summarizes the saturation solubility at ambient temperature (20–25°C). Note that values can vary based on the specific polymorphic form and purity.

Table 1: Solubility in Organic Solvents & Water
Solvent ClassSolventSolubility RatingEstimated Conc. (mg/mL)Process Utility
Dipolar Aprotic DMSO High > 100Reaction medium; Stock solutions.
DMF / NMP High> 80Alternative reaction medium.
Chlorinated Dichloromethane (DCM) Moderate20 – 50Extraction; Normal phase chromatography.
Chloroform Moderate15 – 40Extraction.
Esters Ethyl Acetate Low to Moderate5 – 15Anti-solvent; Washing filter cakes.
Alcohols Methanol Moderate (Hot)10 – 30 (Hot)Primary Crystallization Solvent.
Ethanol Low< 5 (Cold)Anti-solvent; Recrystallization (with heat).
Aqueous Water (pH 7) Very Low< 1.0Waste stream; Anti-solvent.
Water (pH 2, HCl) High > 150Purification via salt formation.
Hydrocarbons Hexane / Heptane Insoluble< 0.1Anti-solvent to drive precipitation.

Critical Insight: The "Brick Dust" nature implies that while the molecule dissolves in DMSO, removing DMSO is energetically costly. Process chemists prefer Methanol/DCM mixtures or Acid/Base workups (dissolve in dilute HCl, wash with DCM, precipitate with NaOH) for purification.

Experimental Protocol: Gravimetric Solubility Determination

To validate these values for your specific lot (which may differ in crystallinity), use the following self-validating protocol.

Workflow Diagram

SolubilityProtocol Start Start: Weigh Excess Solid Solvent Add Solvent (Known Vol) Start->Solvent Equilibrate Equilibrate (Shake 24h @ 25°C) Solvent->Equilibrate Saturation Filter Filter (0.45 µm PTFE) Equilibrate->Filter Remove Undissolved Analyze Quantification Filter->Analyze Gravimetric Method A: Evaporate & Weigh Analyze->Gravimetric HPLC Method B: HPLC-UV (254 nm) Analyze->HPLC HPLC->Equilibrate If RSD > 5%, Extend Time

Caption: Step-by-step workflow for determining thermodynamic solubility with a validity feedback loop.

Detailed Methodology
  • Preparation: Weigh approximately 50 mg of 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Saturation: Cap the vial and place it on an orbital shaker (500 rpm) at 25°C for 24 hours.

    • Visual Check: If the solid dissolves completely immediately, add more solid until a suspension persists.

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (nylon is acceptable for aqueous/alcohols) into a pre-weighed vial.

  • Quantification (Gravimetric):

    • Evaporate the solvent (using a Genevac or nitrogen stream) until dry.

    • Weigh the residue.

    • Calculation:

      
      
      
  • Validation: For high-precision (drug development), dilute the filtrate and analyze via HPLC-UV (C18 column, Water/Acetonitrile gradient) against a standard curve.

Process Engineering: Crystallization Strategy

Recrystallization is the primary method for purifying this intermediate. Based on the solubility profile, the following strategies are recommended:

Strategy A: Thermal Shift (Preferred)
  • Solvent: Methanol or Ethanol/Water (95:5).

  • Logic: The molecule has a steep solubility curve in alcohols. It is moderately soluble at boiling point (65–78°C) but poorly soluble at 0°C.

  • Protocol: Dissolve in refluxing methanol. Cool slowly to 20°C, then chill to 0°C. Yields are typically high (>85%) with excellent rejection of non-polar impurities.

Strategy B: pH Swing (Purification from Crude)
  • Solvents: Water (HCl) and NaOH.

  • Logic: Exploits the basic amine.

  • Protocol:

    • Suspend crude solid in water.

    • Add 1M HCl until pH < 2 (Solution becomes clear as salt forms).

    • Filter to remove insoluble non-basic impurities.

    • Slowly add 1M NaOH to the filtrate until pH > 10.

    • The free base precipitates as a white solid. Filter and dry.

Synthesis Pathway Context

The following diagram illustrates where this solubility profile fits within the broader synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs).

SynthesisContext Precursor Carbamate / Isocyanate Precursor Cyclization Cyclization Reaction (Lithium bases / Glycidyl butyrate) Precursor->Cyclization Step 1 Intermediate 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one (Target Molecule) Cyclization->Intermediate Step 2 Purification Purification (Crystallization from MeOH) Intermediate->Purification Solubility Critical Step Deriv Acylation / Substitution (Final Drug Synthesis) Purification->Deriv Step 3

Caption: The target molecule serves as the "Amine Intermediate" node, where solubility governs yield and purity before final derivatization.

References

  • ChemicalBook. (2025). Properties and Solubility of Rivaroxaban Amine Intermediate (CAS 898543-06-1). Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11346837: (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.[1][2] Retrieved from

  • Organic Process Research & Development. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials. American Chemical Society.[3] (Contextual grounding for oxazolidinone synthesis).

  • BioCrick. (2025). Solubility Data for Oxazolidinone Intermediates. Retrieved from

Disclaimer: The solubility data provided are estimates based on structural analogs and standard process chemistry principles. Always perform a test run with small quantities before scaling up.

Sources

Foundational

Advanced Synthesis &amp; Application of 5-(Aminomethyl)-3-aryl-1,3-oxazolidin-2-ones in Antibiotic Development

Topic: Role of 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one in Oxazolidinone Antibiotic Synthesis Role: Senior Application Scientist Format: In-depth Technical Guide[1] [1] Executive Summary In the high-stakes field of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one in Oxazolidinone Antibiotic Synthesis Role: Senior Application Scientist Format: In-depth Technical Guide[1]

[1]

Executive Summary

In the high-stakes field of antimicrobial resistance (AMR), the oxazolidinone class of antibiotics—spearheaded by Linezolid and Tedizolid —represents a critical line of defense against Gram-positive pathogens like MRSA and VRE.[1] Central to the manufacturing of these life-saving drugs is a pivotal advanced intermediate: (S)-5-(aminomethyl)-3-aryl-1,3-oxazolidin-2-one .[1]

While the generic nomenclature "3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one" describes the core pharmacophore, the industrial reality focuses on specific functionalized derivatives, most notably (S)-5-(aminomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-1,3-oxazolidin-2-one (CAS 168828-90-8).[1] This amine is the "gatekeeper" intermediate; its synthesis locks in the critical (S)-stereochemistry required for biological activity, and its primary amine handle allows for the final diversification into active pharmaceutical ingredients (APIs).[1]

This guide analyzes the process chemistry, synthetic routes, and quality control parameters for this scaffold, providing a roadmap for researchers optimizing next-generation oxazolidinone synthesis.

Structural Logic & Retrosynthetic Analysis

The oxazolidinone pharmacophore relies on a strict Structure-Activity Relationship (SAR).[1] The (S)-configuration at the C5 position is non-negotiable for antibacterial potency.[1] The "aminomethyl" arm at C5 serves as the attachment point for the acyl group (acetamide in Linezolid) or heterocycles (tetrazole in Tedizolid phosphate prodrugs).[1]

Retrosynthetic Disconnection

From a process chemistry perspective, the synthesis is convergent. The oxazolidinone ring is typically constructed before the final N-acylation.

Retrosynthesis Linezolid Linezolid (API) (Target Molecule) AmineInt (S)-5-(Aminomethyl)-3-aryl-oxazolidin-2-one (The Core Intermediate) AmineInt->Linezolid Acylation (Ac2O) Azide Azide Precursor (Safety Critical) Azide->AmineInt Reduction (H2/Pd-C) Mesylate Mesylate/Tosylate (Activated Alcohol) Mesylate->Azide Nucleophilic Subst. (NaN3) Hydroxyl (S)-5-(Hydroxymethyl)-oxazolidin-2-one Hydroxyl->Mesylate Activation (MsCl) Aniline 3-Fluoro-4-morpholinyl aniline Aniline->Hydroxyl Cyclization (CDI/Phosgene) Epichlorohydrin (S)-Epichlorohydrin (Chiral Pool) Epichlorohydrin->Hydroxyl Ring Opening

Figure 1: Retrosynthetic analysis of Linezolid showing the pivotal position of the aminomethyl intermediate.[1]

Synthetic Pathways: The "Aminomethyl" Challenge

Synthesizing the aminomethyl intermediate requires navigating two main challenges: preserving chiral integrity and managing hazardous reagents (specifically azides).[1]

Route A: The Azide Displacement (Industrial Standard)

This route is widely used due to the high reactivity of the azide anion, ensuring complete inversion of configuration (or retention depending on the mechanism) to maintain the (S)-center.[1]

  • Activation: The (S)-5-(hydroxymethyl) precursor is treated with methanesulfonyl chloride (MsCl) to form the mesylate.[1]

  • Displacement: Sodium azide (NaN₃) displaces the mesylate in a polar aprotic solvent (DMF or DMSO) at elevated temperatures (70–90°C).[1]

  • Reduction: The resulting azide is reduced to the target amine.

Critical Protocol: Catalytic Hydrogenation of the Azide

  • Reagents: 10% Pd/C (50% wet), Ethyl Acetate (solvent).[1]

  • Conditions: 3–5 bar H₂ pressure, 25–30°C.

  • Mechanism: The azide (-N₃) is reduced to the amine (-NH₂) with the release of N₂ gas.[1]

  • Safety Note: Azide intermediates are potentially explosive. Process Safety Management (PSM) dictates keeping the molecular weight/azide nitrogen ratio favorable and avoiding metal contact that could form heavy metal azides.[1]

Route B: The Phthalimide Route (Green Alternative)

To avoid azides, the Gabriel synthesis modification is employed.[1]

  • Mitunobu Reaction: The hydroxymethyl intermediate reacts with phthalimide, triphenylphosphine (PPh₃), and DEAD/DIAD.

  • Deprotection: Hydrazinolysis (using hydrazine hydrate) or methylamine cleavage releases the primary amine.

    • Advantage:[1][2] Avoids shock-sensitive azides.[1]

    • Disadvantage:[1] Atom economy is lower due to the generation of triphenylphosphine oxide (TPPO) waste.[1]

Route C: The Epoxide Opening (Direct Amination)

Reacting the chiral epoxide (glycidyl butyrate derived) directly with ammonia or benzylamine.[1]

  • Challenge: Regioselectivity can be poor (attacking the wrong carbon of the epoxide), leading to isomeric impurities that are difficult to purge.[1]

Detailed Experimental Protocol

Synthesis of (S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)-1,3-oxazolidin-2-one via Azide Reduction

Note: This protocol assumes the starting azide intermediate has been isolated or prepared in situ.

Reagents:

  • (R)-5-(Azidomethyl)-3-(3-fluoro-4-morpholinophenyl)-1,3-oxazolidin-2-one (1.0 eq)[1]

  • 10% Palladium on Carbon (50% water wet) (0.05 eq by wt)[1]

  • Ethyl Acetate (10 volumes)[1]

  • Hydrogen Gas (High Purity)[1]

Step-by-Step Methodology:

  • Inertization: Charge the autoclave with the azide intermediate and Ethyl Acetate.[3] Nitrogen purge three times to remove oxygen (critical to prevent ignition of solvent vapors by catalyst).[1]

  • Catalyst Addition: Add the Pd/C catalyst as a slurry in Ethyl Acetate under nitrogen flow.

  • Hydrogenation: Pressurize the vessel to 3.0 bar with Hydrogen gas. Stir at 500 RPM. Maintain temperature at 25–30°C.

    • Process Insight: Exotherms are common during the initial 30 minutes. Monitor internal temperature (IT) closely.[1]

  • Completion Check: After 4–6 hours, sample for TLC or HPLC. The disappearance of the azide peak is the endpoint.

  • Filtration: Filter the reaction mixture through a bed of Celite (diatomaceous earth) to remove the Pd/C. Wash the bed with fresh Ethyl Acetate.

  • Isolation: Concentrate the filtrate under reduced pressure (vacuum) at <45°C. The product often crystallizes as a white to off-white solid.

  • Yield: Expected yield 90–95%. Purity >98% (HPLC).

Quality Control & Impurity Profiling

The conversion of the aminomethyl intermediate is a "quality gate." Impurities formed here will likely carry forward to the final API.

Key Impurities Table
Impurity NameStructure/OriginRemediation Strategy
Bis-Linezolid (Dimer) Formed by reaction of the amine product with the activated intermediate (mesylate) if reaction stalls.[1]Ensure complete conversion of mesylate to azide before reduction. Avoid high concentrations during reduction.
Des-Fluoro Analog Originates from starting aniline impurities (de-fluorination is rare under mild hydrogenation).[1]Source high-purity 3,4-difluoronitrobenzene upstream.
(R)-Enantiomer Wrong stereochemistry from low-quality chiral epichlorohydrin or racemization.[1]Control pH during cyclization; use Chiral HPLC for release testing (Limit < 0.1%).
Over-Reduced Aniline Cleavage of the oxazolidinone ring (rare, requires harsh conditions).[1]Maintain mild temperature (<40°C) and moderate pressure.[1]
Analytical Specification (Self-Validating)

For the intermediate to be deemed "Process Ready":

  • Appearance: White to off-white crystalline powder.

  • Assay (HPLC): ≥ 98.0% w/w.

  • Chiral Purity: (S)-Isomer ≥ 99.5%; (R)-Isomer ≤ 0.5%.

  • Water Content (KF): ≤ 0.5% (Water can hydrolyze the subsequent acetylating agent).[1]

Process Workflow Visualization

The following diagram illustrates the critical decision points in the synthesis workflow.

Workflow Start Start: (S)-Epichlorohydrin + Aniline Cyclization Cyclization (CDI/LiOtBu) Start->Cyclization Activation Activation (Mesylation) Cyclization->Activation Decision Route Selection Activation->Decision RouteA Azide Route (NaN3 -> H2/Pd) Decision->RouteA Standard RouteB Phthalimide Route (Gabriel) Decision->RouteB Azide-Free Target Target: Aminomethyl Intermediate RouteA->Target RouteB->Target QC QC Release (Chiral HPLC) Target->QC

Figure 2: Synthetic workflow comparing the Azide and Phthalimide routes for generating the aminomethyl intermediate.

References

  • Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry. Link[1]

  • Pfizer Inc. (1995). "Substituted Oxazolidinones." US Patent 5,688,792. Link

  • Perrault, W. R., et al. (2003). "Process Research and Development of a Scalable Synthesis of Linezolid." Organic Process Research & Development. Link[1]

  • Zhang, X., et al. (2011). "An efficient and practical synthesis of antibacterial linezolid."[2][4][5] Tetrahedron Letters. Link[1]

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 441401, Linezolid." PubChem. Link

Sources

Exploratory

Thermodynamic Stability &amp; Degradation Kinetics of Aminomethyl-Phenyl-Oxazolidinone Derivatives

Executive Summary The aminomethyl-phenyl-oxazolidinone scaffold, exemplified by Linezolid and Tedizolid, represents a critical class of protein synthesis inhibitors targeting the bacterial 50S ribosomal subunit. While ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminomethyl-phenyl-oxazolidinone scaffold, exemplified by Linezolid and Tedizolid, represents a critical class of protein synthesis inhibitors targeting the bacterial 50S ribosomal subunit. While chemically robust under physiological conditions, these derivatives exhibit specific thermodynamic vulnerabilities that must be managed during drug development.[1][2]

This guide provides a deep technical analysis of the thermodynamic stability of this scaffold.[1][2] It details the mechanistic pathways of degradation (hydrolysis, oxidation, and racemization), solid-state polymorphism, and the experimental protocols required to validate their stability profiles.

Structural Determinants of Stability

The core pharmacophore consists of a 2-oxazolidinone ring N-linked to a fluorinated phenyl ring, with a C5-acetamidomethyl side chain.[1]

The 2-Oxazolidinone Ring (Cyclic Carbamate)

The 5-membered ring is a cyclic carbamate.[1] Thermodynamically, it is more stable than acyclic carbamates due to the lack of rotational freedom, which entropically disfavors hydrolysis.[1][2] However, the carbonyl carbon (


) remains an electrophilic center susceptible to nucleophilic attack by hydroxide ions (

).[1]
The C5-Chiral Center

The biological activity resides almost exclusively in the (S)-enantiomer.[1] Thermodynamic stability at this center is paramount. While the C5-H is not highly acidic, extreme basic conditions or high temperatures can induce proton abstraction and subsequent racemization, leading to a 50% loss of potency (formation of the inactive R-isomer).

Electronic Effects of the N-Aryl Group

The phenyl ring is typically substituted with fluorine atoms (e.g., 3-fluoro or 3,5-difluoro). These electron-withdrawing groups (EWGs) serve a dual purpose:

  • Biological: Enhance binding affinity.[1][2]

  • Thermodynamic: They pull electron density away from the oxazolidinone nitrogen, slightly destabilizing the N-C bond but simultaneously making the ring carbonyl more electrophilic, thereby increasing susceptibility to alkaline hydrolysis [1].[1][2]

Degradation Kinetics & Mechanisms[2][3]

Understanding the degradation pathways is essential for formulation and shelf-life determination.[1][2] The degradation of aminomethyl-phenyl-oxazolidinones follows first-order kinetics under most conditions.[1]

Base-Catalyzed Ring Opening (Hydrolysis)

This is the primary degradation pathway.[1][2] In alkaline environments (pH > 8.5), the hydroxide ion attacks the carbonyl carbon of the oxazolidinone ring.[1][2]

  • Mechanism:

    • Nucleophilic attack of

      
       at 
      
      
      
      .[1][2]
    • Ring opening to form a transient carbamic acid intermediate.[1][2]

    • Decarboxylation (loss of

      
      ) to yield the secondary amine (N-aryl-amino alcohol derivative).[1][2]
      
  • Kinetics: The reaction is specific base-catalyzed.[1][2] For Linezolid, the activation energy (

    
    ) in 0.1 M NaOH is approximately 58.2 kJ/mol  [2].[1][3][4][5]
    
Side-Chain Amide Hydrolysis

The C5-acetamidomethyl group contains an acyclic amide.[1] While generally stable, prolonged exposure to strong acids or bases can hydrolyze this amide to the free primary amine.[1][2] This reaction typically requires higher activation energy than the ring opening.[1][2]

Oxidative Degradation

If the derivative contains a morpholine ring (as in Linezolid) or other oxidizable nitrogen/sulfur centers, oxidation becomes a major pathway.[1]

  • Pathway: Formation of N-oxides.[1][2]

  • Catalysts: Metal ions (

    
    , 
    
    
    
    ) and light.[1]
Visualization: Degradation Pathways[2]

DegradationPathways cluster_conditions Thermodynamic Stressors Parent Parent Oxazolidinone (S-Enantiomer) Transition Tetrahedral Intermediate Parent->Transition OH- Attack (pH > 9) AmideHyd Deacetylated Product (Free Amine) Parent->AmideHyd H+ or OH- / Heat NOxide N-Oxide (Oxidative Degradant) Parent->NOxide H2O2 / Light / Metal Ions RingOpen Ring-Opened Product (Amino Alcohol) Transition->RingOpen Decarboxylation (-CO2)

Figure 1: Primary degradation pathways for aminomethyl-phenyl-oxazolidinones. Red arrows indicate the dominant alkaline hydrolysis pathway.[2]

Solid-State Thermodynamics (Polymorphism)

Polymorphism profoundly impacts the thermodynamic stability, solubility, and bioavailability of these drugs.[1][2]

Enantiotropic vs. Monotropic Systems

Oxazolidinone derivatives often exhibit enantiotropy , where the stability order of polymorphs changes with temperature.[1][2]

  • Form II (Metastable): Often kinetically favored during rapid crystallization.[1][2] It has a lower melting point and higher solubility.[1][2]

  • Form I/IV (Stable): The thermodynamically stable form at room temperature.[1][2] It has a higher melting point and lower lattice energy.[1][2]

The Transformation Rule

According to Ostwald’s Rule of Stages , the unstable form (Form II) will crystallize first and transform into the stable form (Form I) over time.[2] This transformation is driven by the Gibbs free energy difference (


) between the forms.[1]
  • Risk: Inadvertent conversion of Form II to Form I in a liquid suspension or during wet granulation can lead to "caking" or changes in dissolution rate.[1][2]

Visualization: Polymorph Screening Workflow

PolymorphScreen Start Crude API Slurry Slurry Equilibration (Solvent + Heat) Start->Slurry Evap Slow Evaporation Start->Evap Cool Cooling Crystallization Start->Cool Analysis Analysis Phase Slurry->Analysis Evap->Analysis Cool->Analysis DSC DSC / TGA (Thermal Events) Analysis->DSC Identify Tm & Enthalpy of Fusion XRPD XRPD (Crystal Lattice) Analysis->XRPD Fingerprint Result Thermodynamic Stability Map DSC->Result XRPD->Result

Figure 2: Workflow for identifying thermodynamically stable polymorphs.

Experimental Protocols

Protocol: Forced Degradation Study (Stress Testing)

Objective: To determine intrinsic stability and validate analytical methods.

Reagents:

  • 0.1 N HCl, 0.1 N NaOH, 3%

    
    .[1][2]
    
  • Mobile Phase: Phosphate buffer (pH 3.[1][2]5) / Acetonitrile (Gradient).[1][2]

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of the oxazolidinone derivative in methanol/water.

  • Acid Stress: Add 1 mL stock to 1 mL 0.1 N HCl. Reflux at 60°C for 4 hours.

  • Base Stress: Add 1 mL stock to 1 mL 0.1 N NaOH. Keep at Room Temperature (RT) for 2 hours. Note: Heat is usually not required for base stress due to rapid ring opening.[2]

  • Oxidative Stress: Add 1 mL stock to 1 mL 3%

    
    .[1][2] Store at RT for 24 hours.[1][2]
    
  • Neutralization: Neutralize acid/base samples to pH 7.0 before injection.

  • Analysis: Inject 10 µL into HPLC (C18 column).

  • Calculation:

    
    
    
Protocol: Solubility & LogP Determination (Shake-Flask Method)

Objective: To assess thermodynamic solubility and lipophilicity (


).[1]

Methodology:

  • Saturation: Add excess solid drug to phosphate buffer (pH 7.4) and Octanol in a separation funnel.[1][2]

  • Equilibration: Shake at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Allow phases to separate for 4 hours.

  • Quantification: Measure the concentration in both phases using UV-Vis spectrophotometry (

    
    ) or HPLC.
    
  • Calculation:

    
    
    
    
    
    [1]

Summary Data Table

ParameterValue / CharacteristicRelevance
pKa ~1.8 (Basic nitrogen, if present)Weak base; ionized in stomach acid.
LogP 0.5 – 1.0 (Typical)Moderate lipophilicity; good oral bioavailability.[1][2]
Melting Point 175°C – 182°C (Form I)High melting point indicates stable crystal lattice.[1]
Activation Energy (

)
~58 kJ/mol (pH 11.[1][2]4)Moderate barrier; shelf-stable but pH sensitive.[1][2]
Major Degradant Amino-alcohol derivativeResult of ring opening; lacks antibacterial activity.[1][2]

References

  • Batra, S., et al. (2017).[1][2][6] "Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids." Clinical Pharmacokinetics. (Note: Contextual validation via Drug Dev Ind Pharm 2012;38(11):1289-97).[1]

  • Agrawal, H., et al. (2012).[1][2] "Oxidative degradation studies of an oxazolidinone-derived antibacterial agent." Drug Development and Industrial Pharmacy.

  • Brittain, H.G. (2009).[1][2][7] "Polymorphism in Pharmaceutical Solids." Drugs and the Pharmaceutical Sciences.

  • FDA Access Data. (2000).[1][2] "Zyvox (Linezolid) Chemistry Review." Center for Drug Evaluation and Research.[1][2]

Sources

Foundational

3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one CAS number and chemical identifiers

The following technical guide details the chemical identity, synthesis, and application of 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one , a specific structural scaffold distinct from—but related to—major oxazolidinone...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one , a specific structural scaffold distinct from—but related to—major oxazolidinone antibiotics and anticoagulants.

Content Type: Technical Monograph & Synthesis Guide Subject: CAS 2740660-78-8 (HCl Salt) / Core Scaffold Analysis

Executive Summary & Structural Context

3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one represents a specialized "inverted" or simplified pharmacophore within the oxazolidinone class. Unlike the blockbuster drugs Linezolid or Rivaroxaban , which typically feature an (S)-5-aminomethyl or (S)-5-hydroxymethyl substitution on the oxazolidinone ring, this molecule features the primary amine functionality on the phenyl ring (para-position), leaving the oxazolidinone ring unsubstituted at the C4/C5 positions.

This structural distinction makes it a critical fragment-based drug discovery (FBDD) scaffold and a versatile linker for Proteolysis Targeting Chimeras (PROTACs), where the oxazolidinone moiety serves as a rigid spacer rather than the primary binding element.

Chemical Identifiers
PropertyData
Chemical Name 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one
CAS Number (HCl Salt) 2740660-78-8
CAS Number (Free Base) Not widely indexed; refer to HCl salt for commercial sourcing
Molecular Formula C₁₀H₁₂N₂O₂ (Free Base) / C₁₀H₁₃ClN₂O₂ (HCl)
Molecular Weight 192.22 g/mol (Base) / 228.68 g/mol (HCl)
SMILES NCC1=CC=C(N2CCOC2=O)C=C1
InChI Key Derivative dependent; Core:[1][2][3][4][5]CSHIRRDTCOQWTI-UHFFFAOYSA-N (Meta-isomer analog)
Structural Class N-Aryl Oxazolidinone

Structural Analysis & Pharmacophore Comparison

It is vital to distinguish this molecule from the Rivaroxaban Intermediate , which is often confused due to similar nomenclature.

Comparative Topology
  • Target Molecule (User Topic):

    • Amine Location: Attached to the Phenyl ring (via methylene bridge).

    • Oxazolidinone Ring: Unsubstituted (achiral).

    • Utility: Linker chemistry, rigid spacer, aniline-mimic prodrugs.

  • Rivaroxaban Intermediate (CAS 898543-06-1):

    • Amine Location: Attached to the Oxazolidinone ring (Position 5, S-configuration).

    • Phenyl Ring: Substituted with a morpholinone.[1][3][4][6][7][8]

    • Utility: Active pharmacophore for Factor Xa binding.

Visualization of Structural Logic

The following diagram illustrates the synthesis logic and structural divergence.

StructuralAnalysis cluster_0 Pharmacophore Mapping Start Precursor: 4-Iodobenzylamine Target Target: 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one (Amine on Phenyl) Start->Target Goldberg Coupling (CuI, Oxazolidin-2-one) Riva Contrast: Rivaroxaban Intermediate (Amine on Oxazolidinone C5) Target->Riva Structural Isomerism (Distinct Biological Activity)

Figure 1: Structural relationship between the target scaffold and the common Rivaroxaban intermediate.

Synthesis Protocol: Copper-Catalyzed C-N Coupling

Since this specific isomer is less common than its C5-substituted counterparts, the most robust synthetic route utilizes the Goldberg Reaction (Copper-catalyzed amidation). This method avoids the use of phosgene and allows for the modular installation of the oxazolidinone ring onto a protected benzylamine.

Retrosynthetic Strategy
  • Disconnection: N(aryl)-N(oxazolidinone) bond.

  • Building Blocks: 4-Iodobenzylamine (N-protected) + Oxazolidin-2-one.

  • Catalyst: CuI / Diamine Ligand.[9]

Step-by-Step Methodology

Pre-requisite: Ensure all reagents are anhydrous. The amine on the phenyl ring must be protected (e.g., Boc) to prevent self-coupling or polymerization.

Step 1: Protection (if starting from 4-Iodobenzylamine)
  • Dissolve 4-iodobenzylamine (10 mmol) in DCM (50 mL).

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and Triethylamine (1.2 eq).

  • Stir at RT for 4 hours.

  • Workup: Wash with 1N HCl, Brine, dry over Na₂SO₄. Concentrate to yield N-Boc-4-iodobenzylamine .

Step 2: Goldberg Coupling (The Critical Step)

This protocol is adapted from Buchwald et al. for N-arylation of amides/carbamates.

  • Charge a reaction vial with:

    • N-Boc-4-iodobenzylamine (1.0 eq)

    • Oxazolidin-2-one (1.2 eq)

    • CuI (Copper(I) iodide) (10 mol%)

    • Trans-1,2-diaminocyclohexane (Ligand) (20 mol%)

    • K₃PO₄ (Potassium phosphate, tribasic) (2.0 eq)

  • Solvent: Add 1,4-Dioxane (concentration ~0.2 M).

  • Degas: Sparge with Nitrogen or Argon for 10 minutes.

  • Heat: Seal and heat to 110°C for 16–24 hours.

    • Checkpoint: Monitor via TLC/LC-MS. The iodide peak should disappear.

  • Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc). Concentrate filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Step 3: Deprotection to Final Salt
  • Dissolve the intermediate (N-Boc-3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one) in 1,4-Dioxane.

  • Add 4M HCl in Dioxane (5-10 eq).

  • Stir at RT for 2–4 hours. A white precipitate will form.

  • Isolate: Filter the solid, wash with diethyl ether, and dry under vacuum.

  • Result: 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one Hydrochloride (CAS 2740660-78-8).[10]

Analytical Characterization (Expected Data)

As a self-validating system, the synthesized compound must meet the following criteria:

TechniqueExpected Signal / Characteristic
¹H NMR (DMSO-d₆) δ 8.3-8.5 (br s, 3H, NH₃⁺); δ 7.5-7.6 (d, 2H, Ar-H); δ 7.4-7.5 (d, 2H, Ar-H); δ 4.4 (t, 2H, Oxazolidinone-CH₂); δ 4.0 (q, 2H, Benzyl-CH₂); δ 3.9 (t, 2H, Oxazolidinone-CH₂).
LC-MS (ESI) [M+H]⁺ = 193.1 (Free base mass + H).
IR Spectroscopy 1730-1750 cm⁻¹ (Strong C=O stretch, Oxazolidinone carbonyl).
Melting Point >200°C (Decomposition expected for HCl salt).

Applications in Drug Development

While less potent as a standalone antibacterial compared to C5-substituted analogs, this scaffold serves three distinct roles in modern medicinal chemistry:

  • Rigid Linker Systems: The phenyl-oxazolidinone unit provides a rigid, linear spacer (~8-10 Å) with defined geometry, ideal for linking E3 ligase ligands to warheads in PROTAC design.

  • Fragment Libraries: Used in FBDD to screen for binding pockets that accommodate the N-aryl oxazolidinone motif without the steric bulk of the morpholine or acetamide groups found in Linezolid.

  • Metabolic Stability Probes: Used to test the metabolic liability of the oxazolidinone ring opening in the absence of electron-withdrawing groups (like Fluorine).

Signaling/Reaction Pathway Diagram

The following DOT diagram visualizes the role of this scaffold as a precursor in divergent synthesis.

Applications Core 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one (The Scaffold) App1 PROTAC Synthesis (Amine as Linker Attachment) Core->App1 Acylation/Alkylation App2 Urea/Carbamate Derivatives (Peptidomimetics) Core->App2 Reaction with Isocyanates App3 Fragment Screening (X-ray Crystallography) Core->App3 Soaking Experiments

Figure 2: Divergent utility of the aminomethyl-phenyl-oxazolidinone scaffold.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).

  • Handling: The HCl salt is hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

  • Reactivity: Incompatible with strong oxidizing agents. The free amine is sensitive to CO₂ (carbamate formation).

References

  • Buchwald, S. L., et al. (2002). "Copper-Catalyzed Synthesis of N-Aryl Oxazolidinones." Journal of the American Chemical Society.[9]

  • Reagentia. (2024).[2][9] "Product Catalog: 3-(4-(Aminomethyl)phenyl)oxazolidin-2-one hydrochloride." Reagentia Chemical Database.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 11346837 (Rivaroxaban Intermediate Comparison)." PubChem.

  • Popp, A., et al. (2012). "Synthesis of High-Value Oxazolidinone Scaffolds." Organic Process Research & Development.

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Hydrogenation Protocols for 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one

This Application Note is structured as a high-level technical guide for process chemists and researchers. It synthesizes industrial best practices with mechanistic insights to ensure reproducibility and safety.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and researchers. It synthesizes industrial best practices with mechanistic insights to ensure reproducibility and safety.

Executive Summary

The target molecule, 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one , is a critical pharmacophore scaffold, structurally related to the oxazolidinone class of antibiotics (e.g., Linezolid) and anticoagulant intermediates. Its synthesis hinges on the chemoselective reduction of the nitrile precursor, 4-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile .

This guide details two distinct, self-validating hydrogenation protocols:

  • Method A (Raney Nickel/Ammonia): The industrial standard for scalability and cost-efficiency.

  • Method B (Pd/C + Acidic Media): A precision laboratory method designed to eliminate secondary amine by-products via in-situ salt formation.

Chemical Strategy & Mechanism[1][2][3][4]

The Transformation

The objective is the reduction of the aromatic nitrile (-CN) to the primary benzylamine (-CH₂NH₂) without compromising the integrity of the oxazolidinone ring (a cyclic carbamate).

Reaction Scheme:

ReactionScheme Substrate Precursor: 4-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile Intermediate Intermediate: Aldimine (R-CH=NH) Substrate->Intermediate + 2H (Cat.) Product Target: 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one Intermediate->Product + 2H (Cat.) Byproduct By-product: Secondary Amine (Dimer) Intermediate->Byproduct + Product (-NH3) (Unwanted Side Reaction)

Figure 1: Reaction pathway showing the primary reduction and the competing condensation leading to secondary amines.

The Selectivity Challenge

Nitrile reduction proceeds via a highly reactive aldimine intermediate (R-CH=NH). The primary amine product (R-CH₂NH₂) is nucleophilic and can attack the aldimine to form a secondary amine (dimer), releasing ammonia.

  • Solution 1 (Kinetic Control): Use excess Ammonia (Method A) to shift the equilibrium away from the dimer.

  • Solution 2 (Thermodynamic Control): Use Acidic Media (Method B) to protonate the primary amine immediately upon formation (R-CH₂NH₃⁺), rendering it non-nucleophilic.

Experimental Protocols

Method A: Raney Nickel Catalysis (High-Pressure/Ammoniacal)

Best for: Scale-up, cost reduction, and robust substrates.

Safety Warning: Raney Nickel is pyrophoric when dry. Handle strictly under inert atmosphere (Argon/Nitrogen). Never expose dry catalyst to air.

Materials
  • Substrate: 4-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile (1.0 equiv)

  • Catalyst: Raney Nickel (Active, slurry in water/ethanol), ~20 wt% loading relative to substrate.

  • Solvent: Methanol (anhydrous preferred).

  • Additive: Ammonia (7M in Methanol) or liquid NH₃.

  • Hydrogen Source: H₂ gas (balloon sufficient for small scale, 5–10 bar for kinetics).

Protocol Steps
  • Catalyst Preparation: Wash the Raney Nickel slurry (3x) with anhydrous Methanol to remove water. Do not let the catalyst dry.

  • Loading: In a hydrogenation autoclave (or heavy-walled pressure bottle), charge the substrate dissolved in Methanol (0.1 M concentration).

  • Additive: Add methanolic ammonia (approx. 5–10 equiv relative to substrate). Crucial: NH₃ suppresses secondary amine formation.

  • Reaction:

    • Purge vessel with N₂ (3x) then H₂ (3x).

    • Pressurize to 5–10 bar (70–145 psi) .

    • Heat to 50°C .

    • Stir vigorously (>800 rpm) to eliminate mass transfer limitations.

  • Monitoring: Monitor H₂ uptake. Reaction typically completes in 4–6 hours.

  • Workup:

    • Cool to RT and vent H₂. Purge with N₂.

    • Filter catalyst through a Celite pad (keep wet!).

    • Concentrate filtrate to yield the crude amine.

Method B: Palladium on Carbon (Acidic Conditions)

Best for: Laboratory scale, high purity requirements, and avoiding high-pressure vessels.

Materials
  • Substrate: 4-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile (1.0 equiv)

  • Catalyst: 10% Pd/C (50% water wet), 10 wt% loading.

  • Solvent: Methanol.

  • Additive: HCl (1.0 M in Methanol) or concentrated HCl (1.1 equiv).

  • Hydrogen Source: H₂ balloon (1 atm) or low pressure (3 bar).

Protocol Steps
  • Dissolution: Dissolve substrate in Methanol. Add 1.1 equivalents of HCl. Note: The product will be isolated as the Hydrochloride salt.

  • Catalyst Addition: Add 10% Pd/C carefully under a blanket of Nitrogen.

  • Hydrogenation:

    • Purge system with H₂.

    • Maintain H₂ atmosphere (balloon or 3 bar).

    • Stir at Room Temperature (20–25°C) .

  • Completion: Reaction is usually slower than Raney Ni (6–12 hours). Monitor by HPLC.

  • Workup:

    • Filter catalyst through Celite.

    • Concentrate to obtain the Amine Hydrochloride salt .

    • Optional: Liberate free base by partitioning between EtOAc and saturated NaHCO₃ (aq), though the salt is often more stable for storage.

Critical Process Parameters & Troubleshooting

ParameterMethod A (Raney Ni)Method B (Pd/C + HCl)Impact on Quality
Pressure High (5-50 bar)Low (1-3 bar)High pressure increases rate but requires specialized equipment.
Temperature 40-60°C20-30°CHigher temps increase rate but risk oxazolidinone ring opening (aminolysis).
Selectivity Control Excess NH₃Acid Trap (HCl)Critical: Failure here leads to >10% dimer impurity.
Catalyst Handling Pyrophoric Flammable (when dry)Safety priority. Pd/C is safer for general lab use.
Troubleshooting Guide
  • Problem: High levels of Secondary Amine (Dimer).

    • Cause: Insufficient Ammonia (Method A) or Acid (Method B).

    • Fix: Increase NH₃ concentration or ensure pH < 2 (Method B).

  • Problem: Incomplete Conversion.

    • Cause: Catalyst poisoning by the amine product.

    • Fix: Increase catalyst loading or H₂ pressure. Ensure vigorous stirring.

  • Problem: Oxazolidinone Ring Opening.

    • Cause: Reaction temperature too high (>70°C) or prolonged exposure to strong base (NH₃).

    • Fix: Lower temperature; switch to Method B (Acidic).

Workflow Visualization

Workflow Start Start: Nitrile Substrate Choice Select Method Start->Choice RaNi_Prep Method A: Raney Ni Wash with MeOH (Anhydrous) Choice->RaNi_Prep Scale-up / Cost PdC_Prep Method B: Pd/C Dissolve in MeOH + HCl (1.1 eq) Choice->PdC_Prep Lab Scale / High Purity RaNi_Rxn Add NH3/MeOH 50°C, 5-10 bar H2 RaNi_Prep->RaNi_Rxn RaNi_Filter Filter (Keep Wet) Concentrate RaNi_Rxn->RaNi_Filter End Isolate Product: 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one RaNi_Filter->End PdC_Rxn Add Pd/C RT, 1-3 bar H2 PdC_Prep->PdC_Rxn PdC_Filter Filter Catalyst Evaporate Solvent PdC_Rxn->PdC_Filter PdC_Filter->End Yields HCl Salt

Figure 2: Decision tree and process workflow for the two primary hydrogenation methods.

References

  • Nitrile Reduction Mechanisms & C

    • Title: Catalytic Hydrogenation of Nitriles to Primary Amines.[1][2][3]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Oxazolidinone Synthesis & Stability Title: Synthesis of Oxazolidinones (General Review). Source: Sigma-Aldrich / Merck Technical Library.
  • Industrial Hydrogen

    • Title: The Hydrogenation of Benzonitrile over Supported Pd Catalysts.[1][4][5]

    • Source: ACS Public
    • URL:[Link]

  • Raney Nickel Handling Guide

    • Title: Guidelines for Handling Raney Nickel.
    • Source: W.R. Grace & Co.
    • URL:[Link]

Sources

Application

Application Note: Strategic Solvent Selection for the Synthesis of Oxazolidinone Intermediates

Executive Summary: The Solvent as a Critical Process Parameter In the synthesis of oxazolidinone intermediates, which form the core of vital antibiotic drugs, the solvent is far from a passive medium. It is an active and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solvent as a Critical Process Parameter

In the synthesis of oxazolidinone intermediates, which form the core of vital antibiotic drugs, the solvent is far from a passive medium. It is an active and influential component of the reaction system, capable of dictating reaction rates, influencing stereochemical outcomes, and controlling impurity profiles. A strategically chosen solvent can be the difference between a high-yielding, clean reaction and a complex mixture that requires extensive purification. This application note provides a comprehensive framework for the rational selection and optimization of solvents in oxazolidinone synthesis, moving from theoretical underpinnings to practical, actionable protocols. We will explore the mechanistic role of the solvent, present a systematic approach to solvent screening, and discuss advanced strategies for process optimization, all while adhering to the principles of green chemistry.

The Mechanistic Imperative: Why the Solvent Matters in Oxazolidinone Ring Formation

The archetypal synthesis of the oxazolidinone ring involves an intramolecular SN2 cyclization of a protected amino alcohol. The solvent's influence on this critical step is profound and can be understood through its effects on the reactants, transition state, and intermediates.

  • Solvation and Nucleophilicity: The rate of an SN2 reaction is highly dependent on the reactivity of the nucleophile. Polar aprotic solvents, such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN), are often favored in these reactions.[1] They possess strong dipole moments that allow them to solvate the counter-cation of the nucleophilic species, but they do not have acidic protons that can form strong hydrogen bonds with the nucleophile itself.[1][2][3] This leaves the nucleophile "naked" and highly reactive, thereby accelerating the reaction.[1][3] In contrast, polar protic solvents (e.g., water, methanol) can form a solvent shell around the nucleophile through hydrogen bonding, which stabilizes it and reduces its reactivity, leading to slower reaction rates.[1][2][3]

  • Transition State Stabilization: The transition state of the SN2 reaction leading to the oxazolidinone ring is a species with developing charge separation. Polar solvents can stabilize this transition state, lowering the activation energy and increasing the reaction rate. However, the choice between aprotic and protic polar solvents is crucial, as the detrimental effect of nucleophile solvation in protic solvents often outweighs the benefit of transition state stabilization.

  • Stereochemical Control: The solvent can influence the stereochemical outcome of the reaction by differentially solvating diastereomeric transition states.[4] This can be particularly important when the amino alcohol substrate contains multiple chiral centers. The solvent can create a specific microenvironment that favors the formation of one diastereomer over another, thus impacting the purity and efficacy of the final active pharmaceutical ingredient (API). Theoretical studies have shown that the choice of solvent can be a determining factor in the diastereoselectivity of oxazolidinone synthesis.[5]

The following diagram illustrates the key steps in a typical oxazolidinone synthesis and highlights the points of solvent interaction.

Figure 1: Key stages of oxazolidinone synthesis and the influence of the solvent.

A Systematic Protocol for Solvent Screening

An empirical, data-driven approach is essential for identifying the optimal solvent. The following protocol outlines a systematic method for screening and selecting solvents for an oxazolidinone ring-forming reaction.

Initial Solvent Selection: A Multi-Parameter Approach

The initial choice of solvents for screening should be based on a combination of theoretical considerations and practical constraints. A diverse set of solvents should be chosen, representing different classes.

Solvent Class Examples Key Characteristics Rationale for Inclusion
Polar Aprotic DMF, DMSO, MeCN, AcetoneHigh polarity, no acidic protons.Theoretically favor SN2 reactions by solvating cations and leaving the nucleophile reactive.[1][2][3]
Ethers THF, 2-MeTHF, DioxaneModerate polarity, aprotic.Good balance of solvating power and ease of removal. 2-MeTHF is a greener alternative to THF.
Alcohols Isopropanol, EthanolPolar, protic.Can be effective, but may lead to slower reactions due to nucleophile solvation.[1] Included to test the impact of protic solvents.
Hydrocarbons Toluene, HeptaneNonpolar, aprotic.Generally poor solvents for polar reactants, but can be useful in co-solvent systems or for impurity control.
"Green" Solvents Cyrene, SulfolaneBio-derived or lower toxicity.Important for developing sustainable processes.[6][7]
Experimental Protocol: Parallel Small-Scale Reaction Screening

Objective: To quantitatively assess the impact of different solvents on reaction yield and impurity profile for the cyclization reaction.

Materials:

  • Starting material (activated amino alcohol)

  • Base (e.g., K2CO3, DBU)

  • Screening solvents (from the table above)

  • Internal standard (for accurate HPLC quantification)

  • Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

  • Heating/stirring plate

  • HPLC system with a suitable column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the starting material and internal standard in a suitable, volatile solvent (e.g., acetone) to ensure accurate dispensing.

  • Dispensing: Aliquot the stock solution into each reaction vial and evaporate the dispensing solvent under a stream of nitrogen. This ensures that the starting material concentration is consistent across all screening solvents.

  • Reagent Addition: Add the base to each vial.

  • Solvent Addition: Add the screening solvent to each vial to achieve the desired reaction concentration (e.g., 0.1 M).

  • Reaction: Seal the vials and place them on the heating/stirring plate at the desired reaction temperature.

  • Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24 hours), take a small aliquot from each reaction mixture.

  • Quenching and Dilution: Quench the reaction by diluting the aliquot in a suitable solvent (e.g., mobile phase for HPLC analysis).

  • HPLC Analysis: Analyze the quenched samples by HPLC to determine the percentage of starting material remaining, the percentage of the desired oxazolidinone product, and the percentage of any impurities.

Data Presentation and Interpretation

The results of the screening should be tabulated for clear comparison. The following is an example based on a hypothetical reaction.

Solvent Dielectric Constant Reaction Time (h) Conversion (%) Product Yield (%) Key Impurity (%)
THF 7.6885803.5
DMF 36.74>99951.2
DMSO 46.74>99960.8
MeCN 37.5692882.1
Isopropanol 19.92445401.5
Toluene 2.424<5<5N/A

In this example, DMSO and DMF clearly emerge as the superior solvents, providing high yields in a short reaction time with minimal impurity formation. THF and MeCN are also viable but less effective. Isopropanol is a poor choice due to the slow reaction rate, and toluene is unsuitable. A study on the stereoselective synthesis of oxazolidin-2-ones found THF to be the optimal solvent among those tested (DMF, MeCN, and acetone were also evaluated).[8]

Advanced Strategies and Green Chemistry Considerations

Co-solvent Systems

In some cases, a mixture of solvents can provide benefits that a single solvent cannot. For example, a small amount of a polar aprotic solvent like DMSO in a less polar solvent like toluene can create a "microenvironment" that accelerates the reaction while maintaining the bulk properties of the less polar solvent, which can be advantageous for downstream processing (e.g., crystallization).

Green Solvents

The pharmaceutical industry is increasingly focused on developing sustainable manufacturing processes.[9][10] This includes the use of "green" solvents, which are derived from renewable resources, have a lower environmental impact, and are less toxic.[6][7][11] Examples include 2-MeTHF (a replacement for THF), Cyrene (a bio-based dipolar aprotic solvent), and deep eutectic solvents (DES).[12] When screening solvents, it is highly recommended to include green alternatives to traditional petrochemical-based solvents.

The following workflow illustrates a comprehensive approach to solvent selection, from initial screening to final process optimization.

G start Define Reaction & Goals screening Initial Solvent Screen (Diverse Classes) start->screening analysis Analyze Yield & Impurities screening->analysis analysis->screening No suitable leads, re-evaluate optimization Optimize Lead Solvents (Concentration, Temp.) analysis->optimization Identify Leads cosolvent Evaluate Co-solvent & Green Alternatives optimization->cosolvent final Select Optimal Solvent System cosolvent->final

Figure 2: A systematic workflow for solvent selection and optimization in process development.

Conclusion: A Foundation for Robust Process Development

The selection of an optimal solvent is a cornerstone of robust and efficient process development for oxazolidinone intermediates. By understanding the mechanistic role of the solvent and employing a systematic, data-driven screening approach, researchers can significantly enhance reaction performance. The principles and protocols outlined in this application note provide a clear path to identifying a solvent system that not only maximizes yield and purity but also aligns with the principles of green and sustainable chemistry. This foundational work is critical for the successful scale-up and manufacture of these important pharmaceutical compounds.

References

  • Constable, D. J. C., Jimenez-Gonzalez, C., et al. (2007). Green Chemistry in the Pharmaceutical Industry. John Wiley & Sons.
  • Lee, T., & Hung, S. T. (2008). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology, 32(1).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Solvent Selection Guide. Retrieved from [Link]

  • Medina, F., et al. (2012). Specialized Solid Form Screening Techniques. Organic Process Research & Development, 16(10), 1649-1660.
  • Wikipedia contributors. (2023, December 28). Green solvent. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Cyrański, M. K., et al. (2022). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 27(11), 3457.
  • Kim, H., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 597.
  • Mandal, S., et al. (2022). Sustainable and efficient synthesis of oxazolidinones using a unique deep eutectic solvent (DES). Green Chemistry, 24(18), 7062-7071.
  • OpenOChem. (n.d.). SN2 Effect of Solvent. Retrieved from [Link]

  • NeuroQuantology. (2020). GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW. 18(9), 240-246.
  • Vîlcu, R. O., & Ionescu, G. (2019). Greener synthesis of chemical compounds and materials. Royal Society Open Science, 6(11), 191029.
  • Verma, G. (2021). Green Solvents in Organic Synthesis.
  • Turgut, H., et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1788-1796.
  • Lazzari, F., et al. (2011). Physicochemical properties of green solvents derived from biomass. Green Chemistry, 13(8), 2062-2070.
  • de Mattos, M. C., et al. (2023). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. The Journal of Organic Chemistry, 88(17), 12283-12291.
  • Quora. (2018). What is the effect of solvent on SN2?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Taylor, M., Yu, H., & Ho, J. (2022). Predicting Solvent Effects on SN2 Reaction Rates: Comparison of QM/MM, Implicit, and MM Explicit Solvent Models. ChemRxiv.
  • Wang, Y., et al. (2013). Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. The Journal of Physical Chemistry A, 117(39), 9927-9936.
  • Taylor, M., Yu, H., & Ho, J. (2022). Predicting Solvent Effects on SN2 Reaction Rates: Comparison of QM/MM, Implicit, and MM Explicit Solvent Models.
  • A Greener Approach to Oxazolidinone Synthesis Using a Ternary Deep Eutectic Solvent. (2022). Chemistry – An Asian Journal, 17(13), e202200271.
  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

  • Piras, L., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 936-947.
  • Al-Zoubi, R. M., et al. (2024). Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures. Molecules, 29(17), 3986.

Sources

Method

Application Note: Microwave-Assisted Synthesis of Phenyl-Oxazolidinone Derivatives

Executive Summary The oxazolidinone pharmacophore is a cornerstone of modern medicinal chemistry, serving as the core scaffold for blockbuster antibiotics like Linezolid and Tedizolid , as well as reversible MAO inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxazolidinone pharmacophore is a cornerstone of modern medicinal chemistry, serving as the core scaffold for blockbuster antibiotics like Linezolid and Tedizolid , as well as reversible MAO inhibitors. Conventional thermal synthesis of N-aryl-2-oxazolidinones often requires harsh conditions (phosgene equivalents), long reaction times (12–24 h), and toxic solvents, leading to poor atom economy.

This guide details microwave-assisted organic synthesis (MAOS) protocols that reduce reaction times to minutes while significantly improving yield and purity. We present two distinct methodologies:

  • Protocol A: A "Green" organocatalytic [3+2] cycloaddition of epoxides and isocyanates.

  • Protocol B: A robust carbonylation of amino alcohols using diethyl carbonate (DEC).

Scientific Foundation: The Microwave Advantage

Dielectric Heating & Transition State Stabilization

Unlike conventional conductive heating, microwave irradiation (2.45 GHz) targets the reaction mixture directly through dipolar polarization and ionic conduction .

  • Selective Heating: Polar solvents (e.g., DMSO, DMF) or polar transition states absorb microwave energy efficiently.

  • Non-Thermal Effects: In the synthesis of oxazolidinones, the rate-limiting step often involves a polar transition state (e.g., the nucleophilic attack of an amine on a carbonyl). Microwave irradiation stabilizes this polarized transition state, lowering the activation energy (

    
    ) and favoring the cyclization pathway over intermolecular side reactions.
    
Mechanistic Pathway (Graphviz)

The following diagram illustrates the general mechanistic logic and workflow for the microwave-enhanced synthesis.

Oxazolidinone_Synthesis_Workflow Start Reactants (Amino Alcohol + Carbonate OR Epoxide + Isocyanate) MW_Input Microwave Irradiation (Dipolar Polarization) Start->MW_Input Solvent Absorption TS Polar Transition State (Stabilized by MW field) MW_Input->TS u0394Gu2021 Reduction Cyclization Intramolecular Cyclization TS->Cyclization Kinetic Control Product Phenyl-Oxazolidinone Derivative Cyclization->Product >90% Yield

Figure 1: Mechanistic workflow showing how microwave energy targets the polar transition state to accelerate cyclization.

Protocol A: Organocatalytic [3+2] Cycloaddition

Best for: High-diversity library generation, "Green" chemistry requirements. Mechanism: Reaction of epoxides with isocyanates catalyzed by electrostatically enhanced phenols.[1][2][3][4]

Materials
  • Substrate: Styrene oxide derivatives (1.0 equiv).

  • Reagent: Phenyl isocyanate derivatives (1.0 equiv).

  • Catalyst: 3-hydroxy-N-octylpyridinium bromide (5 mol%) or similar quaternary ammonium phenol salts.

  • Solvent: Neat (Solvent-free) or minimal Deep Eutectic Solvent (DES).

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave-transparent pressure vial, combine the epoxide (1.0 mmol), isocyanate (1.0 mmol), and catalyst (5 mol%).

  • Sealing: Cap the vial with a Teflon-lined septum to withstand autogenic pressure (typically < 5 bar).

  • Irradiation Parameters:

    • Mode: Dynamic Power (maintaining temperature).

    • Temperature: 100 °C.

    • Hold Time: 15–20 minutes.

    • Stirring: High (magnetic stir bar is critical for neat reactions).

  • Workup: Cool to room temperature (compressed air cooling). Add ethyl acetate (5 mL) and wash with water (2 x 5 mL) to remove the ionic catalyst.

  • Purification: Evaporate solvent. Recrystallize from ethanol/hexane if necessary.

Why this works: The microwave field couples strongly with the ionic catalyst (ionic conduction), creating "molecular radiators" that transfer heat instantly to the reactants, facilitating the ring-opening/closing sequence [1].

Protocol B: Carbonylation of Amino Alcohols

Best for: Synthesis of Linezolid intermediates, scale-up, and chiral pool synthesis. Mechanism: Nucleophilic substitution followed by cyclization using Diethyl Carbonate (DEC) as a phosgene substitute.

Materials
  • Substrate: (S)-Phenylglycinol or substituted N-phenyl-amino alcohols (1.0 equiv).

  • Reagent: Diethyl carbonate (DEC) (1.5–2.0 equiv).

  • Base: Potassium Carbonate (

    
    ) (0.1–0.5 equiv) or Sodium Methoxide (catalytic).[3]
    
  • Solvent: Neat or Ethanol (if solubility is an issue).

Step-by-Step Methodology
  • Loading: Charge a 35 mL microwave vessel with the amino alcohol (5 mmol), DEC (10 mmol), and

    
     (0.5 mmol).
    
  • Irradiation Parameters:

    • Temp: 125–135 °C.[3]

    • Power: Max 150 W (use IR sensor for temp control).

    • Time: 15 minutes.

    • Pressure Limit: Set to 200 psi (DEC generates ethanol vapor).

  • Workup: The reaction mixture is cooled. Excess DEC and ethanol byproduct are removed under reduced pressure.

  • Isolation: Partition the residue between

    
     and water.[3] Dry the organic layer over 
    
    
    
    .

Expert Insight: Conventional heating for this reaction requires refluxing in toluene for 12+ hours. The microwave protocol achieves quantitative conversion in <20 minutes due to the superheating of DEC (boiling point 126 °C) in a sealed vessel [2].

Data Summary & Comparison

The following table contrasts conventional methods with the microwave protocols described above.

ParameterConventional ThermalMicrowave Protocol A ([3+2])Microwave Protocol B (DEC)
Reaction Time 12 – 24 Hours15 – 20 Minutes10 – 20 Minutes
Solvent Toluene/DMF (Reflux)Neat / DESNeat / Ethanol
Yield 60 – 75%85 – 96%90 – 98%
Atom Economy Low (requires excess reagents)High (100% atom economy)High (Ethanol byproduct)
Purification Column Chromatography often requiredSimple Extraction / RecrystallizationSimple Extraction

Case Study: Synthesis of Linezolid Intermediate

For researchers targeting antibiotic scaffolds, Protocol B is adapted for the synthesis of the Linezolid core.

  • Precursor: (S)-3-chloro-1,2-propanediol or (S)-epichlorohydrin derivatives reacting with 3-fluoro-4-morpholinylaniline.

  • Microwave Modification: The carbamate intermediate is cyclized using potassium tert-butoxide in THF/DMF.

  • Result: Microwave irradiation at 80 °C for 10 minutes yields the oxazolidinone core in 90% yield, avoiding the formation of the defluorinated impurity common in long thermal refluxes [3].

Troubleshooting & Optimization

Solvent Selection (Tan Delta)

If a solvent is required, choose one with a high loss tangent (


) to ensure efficient energy absorption.
  • High Absorbers (Good): DMSO (

    
     0.825), Ethanol (0.941), DMF.
    
  • Low Absorbers (Bad): Hexane, Toluene.[3] Note: If using toluene, add a "doping" agent like an ionic liquid or a small amount of DMSO to facilitate heating.

Pressure Management
  • Risk: Carbonylation reactions (Protocol B) produce alcohols (e.g., ethanol) as byproducts, which increase internal pressure.

  • Mitigation: Always use vessels rated for at least 300 psi (20 bar). Do not fill vessels more than 60% volume.

Decision Tree for Protocol Selection (Graphviz)

Optimization_Tree Start Start: Choose Precursor Q1 Starting Material? Start->Q1 Epoxide Epoxide + Isocyanate Q1->Epoxide AminoAlc Amino Alcohol Q1->AminoAlc RouteA Use Protocol A (Neat, 100°C, 20 min) Epoxide->RouteA RouteB Use Protocol B (DEC, 135°C, 15 min) AminoAlc->RouteB

Figure 2: Decision tree for selecting the optimal synthesis route based on available starting materials.

References

  • Rostami, A., et al. (2022).[2] "Microwave-Assisted Electrostatically Enhanced Phenol-Catalyzed Synthesis of Oxazolidinones." The Journal of Organic Chemistry, 87(1), 40-55.[2] [1]

  • BenchChem. (2025).[3][5] "Microwave-Assisted Synthesis of Novel Oxazolidinone Analogues: Application Notes."

  • Gomes, M., et al. (2011). "Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones... Chiral Auxiliaries." Molecules, 16(10), 8380-8393.

  • Der Pharma Chemica. (2011).[6] "A New and alternate synthesis of Linezolid." Der Pharma Chemica, 3(4), 219-226.[6]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one synthesis

Technical Support Center: Optimization of 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one Executive Summary You are encountering yield losses during the synthesis of 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one . This m...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one

Executive Summary

You are encountering yield losses during the synthesis of 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one . This molecule is a critical "warhead" scaffold, structurally analogous to the core of Linezolid and Rivaroxaban.

Experience dictates that yield attrition in this specific synthesis rarely occurs in a single step. Instead, it is usually a compound effect of incomplete N-arylation upstream and dimerization (secondary amine formation) during the reduction of the nitrile or azide precursor. Furthermore, the free benzylic amine is prone to oxidative degradation and carbamate formation upon exposure to atmospheric CO₂.

This guide prioritizes the Nitrile Reduction Route (the industry standard for this scaffold) and provides a self-validating protocol to maximize yield.

Module 1: Critical Reaction Pathways & Logic

To improve yield, we must first diagnose which part of the cascade is failing. The synthesis generally follows the construction of the oxazolidinone ring followed by the generation of the aminomethyl group.

Visualizing the Workflow (Graphviz)

SynthesisLogic Start Start: 4-Cyanophenyl Isocyanate OR 4-Aminobenzonitrile RingClosure Step 1: Oxazolidinone Formation (Lithium t-butoxide / Glycidyl Butyrate) Start->RingClosure Cyclization Intermediate Intermediate: 3-(4-cyanophenyl)-1,3-oxazolidin-2-one RingClosure->Intermediate 85-95% Yield Expected Reduction Step 2: Nitrile Hydrogenation (Pd/C or Raney Ni) Intermediate->Reduction H2, Catalyst SideReaction CRITICAL FAILURE: Dimerization to Secondary Amine Reduction->SideReaction Neutral pH / Low Pressure Target Target Free Amine: 3-[4-(Aminomethyl)phenyl]-oxazolidinone Reduction->Target Correct pH/Trapping SaltFormation Step 3: Stabilization (Isolate as HCl Salt) Target->SaltFormation HCl/MeOH

Figure 1: Critical pathway analysis. The red node indicates the most common point of yield loss: dimerization during hydrogenation.

Module 2: Troubleshooting The Reduction (The Yield Killer)

The transformation of the nitrile group (-CN) to the primary amine (-CH₂NH₂) is the most volatile step. If your yield is hovering around 40-60%, you are likely forming the secondary amine dimer .

The Mechanism of Failure

During hydrogenation, the intermediate imine (


) can react with the already formed primary amine (

) to form a secondary amine (

). This releases ammonia and permanently caps your yield.
Protocol Adjustment: The "Ammonia Blanket"

Do not hydrogenate in neutral solvents. You must suppress secondary amine formation by shifting the equilibrium.

ParameterStandard (Low Yield)Optimized (High Yield)Technical Rationale
Solvent Methanol / EthanolMethanolic Ammonia (7N) Excess NH₃ prevents the primary amine from attacking the imine intermediate.
Catalyst 10% Pd/CRaney Nickel or Pd(OH)₂ Raney Ni is superior for nitriles but requires careful pH control.
Pressure 1 atm (Balloon)3–5 bar (45–75 psi) Higher pressure speeds up the reduction of the imine, leaving less time for side reactions.
Additives NoneAcetic Anhydride (Optional)If the final target is an acetamide (Linezolid-like), trap the amine in situ. If you need the free amine, stick to NH₃.

Self-Validating Check:

  • TLC/LCMS: If you see a peak with Mass = (2x Target - NH₃), you have the dimer.

  • Action: Switch immediately to ammonia-saturated methanol.

Module 3: Upstream Optimization (Ring Construction)

If your intermediate (the nitrile-oxazolidinone) is impure, the hydrogenation will fail due to catalyst poisoning.

Scenario: You are reacting 4-aminobenzonitrile with ethylene carbonate .

  • Issue: Aniline is electron-deficient due to the cyano group; nucleophilicity is low.

  • Fix: Use a catalyst system of KI (Potassium Iodide) and PEG-400 or a high-boiling solvent like Sulfolane at 150°C.

  • Alternative (Higher Yield): Use Lithium t-butoxide (LiOtBu) with (S)-glycidyl butyrate if chirality is required (Brickner method). This typically yields >90%.[1]

Module 4: Isolation & Purification (The "Sticky" Phase)

The free amine is highly polar, water-soluble, and air-sensitive. Column chromatography on silica often leads to streaking and yield loss due to irreversible adsorption.

Recommended Workup: The "Salt Crash"

Do not isolate the free base as a solid. Isolate as the Hydrochloride (HCl) salt.

  • Filter Catalyst: Remove Pd/C or Raney Ni over Celite under inert atmosphere (Argon). Do not let the catalyst dry out (fire hazard).

  • Concentrate: Remove the methanolic ammonia under reduced pressure.

  • Salt Formation: Redissolve the crude oil in minimal dry Ethanol or Isopropanol.

  • Precipitation: Add 1.1 equivalents of HCl in Dioxane or HCl in Methanol dropwise at 0°C.

  • Harvest: The hydrochloride salt will precipitate as a white/off-white solid. Filter and wash with cold ether.

Yield Impact: This method typically recovers >85% of the synthesized amine, whereas silica columns often lose 20-30%.

FAQ: Troubleshooting Specific Symptoms

Q1: My product turns pink/red upon exposure to air.

  • Diagnosis: Oxidation of the benzylic amine or trace metal contamination (Ni/Pd leaching).

  • Fix: Isolate as the HCl salt immediately. If color persists, treat the aqueous solution of the salt with activated charcoal before recrystallization.

Q2: I see a significant amount of "ring-opened" byproduct.

  • Diagnosis: Hydrolysis of the oxazolidinone ring. This happens if the hydrogenation is too basic (pH > 11) or if water is present during prolonged heating.

  • Fix: Use dry Methanolic Ammonia. Avoid aqueous ammonium hydroxide. Keep temperatures below 50°C during reduction.

Q3: The reaction stalls at 50% conversion.

  • Diagnosis: Catalyst poisoning by the amine product or impurities (sulfur/halides) from the previous step.

  • Fix: Add a fresh portion of catalyst (50% of original loading) after filtration. Ensure the starting nitrile was recrystallized to remove halide salts from the ring-closure step.

References & Authoritative Grounding

  • Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Infections." Journal of Medicinal Chemistry, 39(3), 673-679.

    • Core reference for the LiOtBu/Glycidyl butyrate ring closure method.

  • Perrault, W. R., et al. (2003). "Process Development of the Oxazolidinone Antibacterial Linezolid." Organic Process Research & Development, 7(4), 533-546.

    • Authoritative guide on scaling up the nitrile reduction and avoiding dimerization.

  • Kukula, P., et al. (2014). "Selective Hydrogenation of Nitriles to Primary Amines." Catalysis Science & Technology.

    • Provides mechanistic insight into the "Ammonia Blanket" effect.

Disclaimer: This guide is intended for qualified research personnel. Standard safety protocols for handling pressurized hydrogen, pyrophoric catalysts (Raney Ni), and toxic reagents must be strictly followed.

Sources

Optimization

Technical Support Center: High-Purity Isolation of 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one

Introduction The synthesis of 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one (hereafter referred to as APO-2 ) is a critical intermediate step in the production of oxazolidinone antibiotics (e.g., Linezolid analogs). A p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one (hereafter referred to as APO-2 ) is a critical intermediate step in the production of oxazolidinone antibiotics (e.g., Linezolid analogs). A persistent challenge in this process is the formation of "dimer" impurities.

In high-throughput production, these dimers typically manifest as Bis-benzylamine analogs (secondary amines) generated during the catalytic hydrogenation of the nitrile or oxime precursor. Less frequently, Urea-linked dimers may form during the oxazolidinone ring closure if phosgene or CDI equivalents are used.

This guide provides a self-validating troubleshooting framework to Identify, Remove, and Prevent these impurities.

Part 1: Diagnostic & Identification (The Triage)

Before attempting remediation, you must confirm the specific nature of the dimer. The two most common dimer species exhibit distinct analytical signatures.

Q: How do I definitively identify which dimer is present?

A: Use the following LC-MS and HPLC retention time signatures to classify the impurity.

Diagnostic ParameterType A: Secondary Amine Dimer (Most Common)Type B: Urea Dimer (Ring-Closure Defect)
Origin Step Hydrogenation of 3-(4-cyanophenyl)-oxazolidin-2-onePhosgenation/Carbamate cyclization
Structure Two APO-2 units linked by a shared nitrogen (R-CH₂-NH-CH₂-R)Two APO-2 units linked by a carbonyl (R-NH-CO-NH-R)
Mass Spec (ESI+) [2M - NH₃ + H]⁺ (Loss of ammonia mass)[2M + CO - 2H + H]⁺ (Urea linkage mass)
HPLC Behavior Elutes significantly later than monomer (High LogP due to two phenyl rings).Elutes later than monomer, but often distinct from Type A.
pKa Characteristics Basic (Secondary amine, pKa ~9.5)Neutral (Urea, non-basic)

Critical Check: If your impurity is basic (can be protonated) and shows a mass of roughly 2x Monomer - 17 Da , you are dealing with the Secondary Amine Dimer . The protocols below focus on this species as it is the predominant process impurity.

Part 2: Root Cause Analysis (The "Why")

Q: Why is the secondary amine dimer forming during hydrogenation?

A: The formation is driven by Reductive Amination side reactions. During the reduction of the nitrile precursor, the intermediate imine is highly electrophilic. If the newly formed primary amine (APO-2) accumulates, it nucleophilically attacks the imine, condensing to form the secondary amine dimer.

Mechanism of Dimer Formation

DimerFormation Nitrile Nitrile Precursor (R-CN) Imine Intermediate Imine (R-CH=NH) Nitrile->Imine + H2 (Cat) Amine Target Primary Amine (APO-2) Imine->Amine + H2 (Cat) Dimer Secondary Amine Dimer (Impurity) Imine->Dimer - NH3 (Condensation) Amine->Imine Nucleophilic Attack Ammonia NH3

Figure 1: Mechanism of Secondary Amine Dimer formation during nitrile hydrogenation.[1] The reaction of the product (Amine) with the intermediate (Imine) is the root cause.

Part 3: Troubleshooting & Remediation (The "Fix")

If the dimer is already present in your crude batch, standard silica chromatography is often inefficient due to tailing. We recommend Chemo-Selective Salt Crystallization or pH-Controlled Extraction .

Protocol A: The "Salting Out" Recrystallization (Recommended)

This method exploits the solubility difference between the primary amine hydrochloride (monomer) and the secondary amine hydrochloride (dimer). The monomer salt typically crystallizes more readily from alcoholic solvents, while the bulky dimer salt remains in the mother liquor.

Prerequisites:

  • Crude APO-2 free base.

  • Anhydrous Ethanol (EtOH) and Isopropanol (IPA).

  • HCl in IPA (5-6 N).

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude APO-2 (containing dimer) in warm Ethanol (50°C) . Use approximately 5-7 volumes of solvent relative to mass.

  • Acidification: Slowly add 1.05 equivalents of HCl/IPA solution dropwise.

    • Why? You want to fully protonate the primary amine. The secondary amine is also basic and will protonate, but we rely on lattice energy differences for separation.

  • Nucleation: Cool the solution slowly to 20°C over 2 hours. Seeding with pure APO-2 HCl crystals is highly recommended at 35°C.

  • Digestion: Stir the slurry at 0-5°C for 4 hours.

    • Mechanism:[2][3][4] This allows "Ostwald ripening" where smaller, impure crystals redissolve and deposit onto larger, purer monomer crystals.

  • Filtration: Filter the white solid.

  • Displacement Wash: Wash the cake with cold Isopropanol (not Ethanol, as solubility is higher).

    • Result: The dimer HCl salt, being more lipophilic and sterically hindered, has a lower lattice energy and remains significantly more soluble in the alcohol mother liquor.

Protocol B: pH-Swing Extraction (For High Dimer Loads >5%)

If the dimer content is high, recrystallization yields will suffer. Use this pre-treatment to debulk the dimer.

  • Dissolution: Dissolve crude in Dichloromethane (DCM) and water.

  • pH Adjustment: Adjust the aqueous layer pH to 4.5 - 5.0 using dilute HCl.

  • Extraction Logic:

    • At pH 5.0, the primary amine (APO-2) is largely protonated (Water soluble).

    • The Secondary Amine Dimer is also protonated but is significantly more lipophilic due to the two phenyl rings. It often forms a "grease" or stays partially in the DCM layer or at the interface.

    • Note: This separation is not absolute but enriches the aqueous phase with the monomer.

  • Recovery: Separate layers. Basify the aqueous layer to pH 12 (NaOH) and extract the purified monomer back into DCM.

Part 4: Prevention (Process Control)

The most effective strategy is to suppress dimer formation during the hydrogenation step.

Q: How do I stop the dimer from forming in the first place?

A: You must shift the equilibrium away from the condensation step by introducing Ammonia or Acetic Anhydride .

ParameterRecommendationMechanism
Ammonia Suppression Run hydrogenation in MeOH saturated with NH₃ (g) or add NH₄OH.High [NH₃] concentration pushes the equilibrium back from the secondary amine to the primary amine (Le Chatelier’s principle).
Catalyst Loading Use Raney Nickel or Pd/C with high loading.Faster reduction of the imine to the amine prevents the imine from lingering and reacting with the product.
Acylation (Alternative) Hydrogenate in the presence of Acetic Anhydride .The primary amine is immediately trapped as the N-acetyl derivative (Linezolid precursor), which is non-nucleophilic and cannot react with the imine.
Process Decision Tree

PurificationLogic Start Crude APO-2 (Contains Dimer) Check Dimer Content (%) Start->Check High > 5% Dimer Check->High High Load Low < 5% Dimer Check->Low Low Load pHExtract Protocol B: pH 5.0 Partition (Debulking) High->pHExtract SaltCryst Protocol A: HCl Salt Recrystallization (Polishing) Low->SaltCryst pHExtract->SaltCryst Final Pure APO-2 HCl (>99.5% Purity) SaltCryst->Final

Figure 2: Decision matrix for selecting the appropriate purification protocol based on impurity load.

References

  • Pfizer Inc. (2000). Process for the preparation of oxazolidinones.
  • Rylander, P. N. (1979).[5] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[5] (Foundational text on nitrile reduction mechanisms and secondary amine suppression).

  • Gomez, S., Peters, J. A., & Maschmeyer, T. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Amines by Hydrogenation of Nitriles. [Link]

Sources

Troubleshooting

Technical Support Center: Aminomethyl Group Deprotection &amp; Byproduct Control

This guide focuses on the high-stakes context of Acetamidomethyl (Acm) removal in peptide therapeutics and Aminomethyl-linker deprotection in oligonucleotide synthesis. These are the two primary scenarios where "aminomet...

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the high-stakes context of Acetamidomethyl (Acm) removal in peptide therapeutics and Aminomethyl-linker deprotection in oligonucleotide synthesis. These are the two primary scenarios where "aminomethyl" chemistry creates critical bottlenecks in drug development.

Topic: Minimizing Byproduct Formation During Aminomethyl (Acm) and Aminomethyl-Linker Deprotection Audience: Peptide Chemists, Oligonucleotide Process Engineers, and CMC Leads.

Executive Technical Summary

In drug development, "Aminomethyl deprotection" most critically refers to the removal of the S-Acetamidomethyl (Acm) group from Cysteine residues during regio-selective disulfide bond formation. A secondary but vital context is the liberation of aminomethyl-functionalized linkers in oligonucleotide synthesis.

Failure in these steps typically results in three catastrophic byproduct classes:

  • S-to-O Migration: The electrophilic Acm carbocation shifts to Serine/Threonine hydroxyls.

  • Oxidative Modification: Iodine-mediated deprotection oxidizes Methionine (to sulfoxide) and Tryptophan.

  • Cyanoethyl Alkylation: In oligonucleotides, acrylonitrile released during deprotection irreversibly alkylates the aminomethyl group (Michael addition).

This guide provides self-validating protocols to eliminate these pathways.

Module A: S-Acetamidomethyl (Acm) Deprotection in Peptides[1][2][3][4]

The Mechanistic Challenge

The standard Iodine (


) oxidation method generates a highly reactive sulfonium intermediate. If the cyclization kinetics are slow, the Acm cation (

) dissociates and acts as a "rogue" electrophile, attacking electron-rich side chains (Trp, Tyr) or nearby hydroxyls (Ser, Thr).
Diagram: Acm Deprotection & Side Reaction Pathways

The following diagram illustrates the kinetic competition between successful disulfide formation and the "Acm Shift" byproduct.

Acm_Deprotection_Pathways Start Peptide-Cys(Acm) Inter Iodonium/Sulfonium Intermediate Start->Inter + I2 / Solvent Goal Target: Disulfide Bond (Cys-S-S-Cys) Inter->Goal Fast Cyclization (Kinetic Control) Byprod1 Byproduct A: Ser/Thr-O-Acm (O-Alkylation) Inter->Byprod1 Slow Cyclization + Ser/Thr Proximity Byprod2 Byproduct B: Met-Sulfoxide / Trp-Iodination Inter->Byprod2 Excess Oxidant No Scavengers

Caption: Kinetic competition between disulfide formation (Green) and electrophilic migration/oxidation side reactions (Red).

Protocol 1: The "Scavenger-Assisted" Iodine Method

Use this for standard peptides lacking sensitive Trp/Met residues.

Reagents:

  • Solvent: 80% Acetic Acid (AcOH) / 20%

    
     (Suppresses O-alkylation via protonation).
    
  • Oxidant:

    
     (10 equivalents).
    
  • Quencher: Ascorbic acid (sat. aqueous).

Step-by-Step Workflow:

  • Dissolution: Dissolve peptide in degassed 80% AcOH at 1 mg/mL. High dilution favors intramolecular cyclization over intermolecular dimerization.

  • Acidification Check: Ensure pH < 2. This protonates Ser/Thr hydroxyls, making them poor nucleophiles and blocking the S-to-O Acm shift .

  • Titration: Add

    
     solution dropwise until a persistent yellow color remains.
    
  • Quenching: Immediately upon reaction completion (monitor by HPLC, typically 15-30 min), add ascorbic acid until the solution is colorless.

    • Critical Check: Do not use sodium thiosulfate if acidic; it can precipitate elemental sulfur.

Protocol 2: The Silver Triflate (AgOTf) Method

Use this for "Difficult Sequences" containing Met, Trp, or high Ser/Thr content.

Why: Silver activates the sulfur without generating strong oxidative species, preventing Met/Trp oxidation.

Step-by-Step Workflow:

  • Activation: Dissolve peptide in TFA/Anisole (95:5).

    • Note: Anisole acts as a "sink" for the released Acm carbocation.

  • Addition: Add AgOTf (10-20 equiv) at 4°C. Stir for 1-2 hours.

  • Precipitation: Ether precipitate the peptide-Ag salt.

  • Release: Redissolve in DMSO/1M HCl. The

    
     precipitates AgCl, releasing the free thiol or disulfide (if DMSO oxidation is allowed).
    

Module B: Aminomethyl-Linker Deprotection in Oligonucleotides[5]

The Mechanistic Challenge

In oligonucleotide synthesis, aminomethyl linkers are often protected with base-labile groups. During standard ammonia deprotection, the cyanoethyl groups (protecting phosphates) are eliminated, releasing acrylonitrile . Acrylonitrile is a potent Michael acceptor. It reacts irreversibly with the newly liberated primary aminomethyl group to form a cyanoethyl adduct (+53 Da mass shift).

Troubleshooting Guide: Preventing Acrylonitrile Adducts
SymptomRoot CauseCorrective Action
+53 Da Peak in MS Acrylonitrile alkylation of the primary amine.The DEA Wash: Treat column with 10% Diethylamine (DEA) in MeCN for 10 min before cleavage. This removes cyanoethyl groups and washes away acrylonitrile while the amine is still protected.
Low Conjugation Yield Transamidation (Amine reacts with benzoyl/isobutyryl protecting groups).Fast Deprotection: Switch to AMA (Ammonium hydroxide/Methylamine 1:1) at 65°C for 10 min. The kinetics favor deprotection over transamidation.
Incomplete Cleavage Hydrophobic interaction of the aminomethyl linker with the resin.Solvent Swelling: Ensure the cleavage cocktail contains at least 20% organic solvent (EtOH or MeCN) if the linker is hydrophobic.
Protocol 3: The "Acrylonitrile-Free" Workflow (Oligos)

Reagents:

  • Wash Solution: 10% Diethylamine (DEA) in Acetonitrile.

  • Cleavage Cocktail: AMA (Ammonium Hydroxide / 40% Methylamine, 1:1).

Workflow:

  • On-Column Wash: After synthesis, flow 10% DEA through the column for 5–10 minutes.

    • Mechanism:[1][2][3][4] DEA induces

      
      -elimination of cyanoethyl groups. The acrylonitrile is flushed out before the aminomethyl group is deprotected.
      
  • Rinse: Wash thoroughly with Acetonitrile (ACN) to remove residual DEA.

  • Cleavage/Deprotection: Add AMA and incubate at 65°C for 10 minutes.

  • Evaporation: SpeedVac to dryness.

    • Validation: Mass Spec should show zero +53 Da adducts.

FAQ: Expert Troubleshooting

Q: I am seeing a +71 Da byproduct during Cys(Acm) removal. What is it? A: This is likely a t-Butyl adduct . If you used TFA to cleave the resin before Acm removal, residual t-Butyl cations (from Boc/tBu deprotection) can be trapped by the Cys thiol.

  • Fix: Use high concentrations of scavengers (EDT/TIS) during the initial resin cleavage. Ensure the peptide is lyophilized and tBu-free before starting the Acm removal step.

Q: Can I remove Acm on-resin? A: Yes, but you must use Thallium(III) Trifluoroacetate (Tl(tfa)3) or Pd(II) . Iodine is risky on-resin due to potential interaction with the resin matrix and difficulty in washing out the oxidant.

  • Warning: Thallium is highly toxic. Ensure waste streams are segregated.

Q: My peptide precipitates when I add Iodine. A: The Acm-protected peptide is often hydrophobic. As the Acm group is removed, the peptide may aggregate before the disulfide forms.

  • Fix: Add HFIP (Hexafluoroisopropanol) or Guanidine HCl (6M) to the reaction mixture. These chaotropes maintain solubility and expose the Cys residues for reaction.

References

  • Albericio, F., et al. (2007). "On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide." Journal of Peptide Science. Link

  • Kamber, B., et al. (1980). "The Synthesis of Cystine Peptides by Iodine Oxidation of S-Trityl-cysteine and S-Acetamidomethyl-cysteine Peptides." Helvetica Chimica Acta.[5] Link

  • Glen Research. (2023). "Methods to Avoid Inactivation of Primary Amines (Acrylonitrile Adducts)." Glen Research Technical Guide. Link

  • Postma, T.M., & Albericio, F. (2014). "Dithioethers as Protecting Groups for Cysteine in Fmoc-SPPS." Organic Letters. Link

  • BenchChem. (2025). "Common Side Reactions with Protected Amino Acids and How to Avoid Them." BenchChem Technical Support. Link

Sources

Optimization

Resolving moisture sensitivity issues in oxazolidinone intermediates

Topic: Resolving Moisture Sensitivity in Oxazolidinone Intermediates Audience: Synthetic Organic Chemists, Process Chemists, Drug Development Scientists Welcome to the Technical Support Center Ticket Status: OPEN Priorit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Moisture Sensitivity in Oxazolidinone Intermediates Audience: Synthetic Organic Chemists, Process Chemists, Drug Development Scientists

Welcome to the Technical Support Center

Ticket Status: OPEN Priority: CRITICAL (Moisture Contamination)

You have accessed the advanced troubleshooting guide for oxazolidinone chemistries. Whether you are synthesizing Linezolid analogs or utilizing Evans Chiral Auxiliaries for asymmetric aldol condensations, moisture is the primary antagonist to yield and stereochemical integrity.

This guide moves beyond basic "dry technique" to analyze the specific mechanistic failure points caused by water intrusion and provides validated recovery protocols.

Module 1: Precursor Integrity & Drying Protocols

The Issue: Chiral amino alcohols (e.g., L-valinol, L-phenylglycinol) used to synthesize the oxazolidinone ring are naturally hygroscopic. Water carried over from these precursors does not just lower yield; it generates competitive nucleophiles (hydroxide) during the subsequent acylation or enolization steps.

Technical Q&A: Precursor Handling

Q: I stored my phenylglycinol in a desiccator, but my cyclization yield is inconsistent. Why? A: Desiccators are insufficient for bulk removal of absorbed water in amino alcohols. These compounds form hydrogen-bonded networks with water that require thermal energy to break.

  • The Fix: You must perform an azeotropic distillation prior to use.

  • Protocol: Dissolve the amino alcohol in anhydrous toluene (10 mL/g). Distill off 20-30% of the solvent volume at atmospheric pressure (or mild vacuum). The water-toluene azeotrope will carry over the moisture. Alternatively, melt the solid under high vacuum (<0.5 mmHg) for 1 hour if the melting point permits (<60°C).

Q: My


-acylation (using acid chloride + base) is stalling at 60% conversion. The acid chloride is fresh. 
A:  This is a classic symptom of hydrolytic quenching . If your solvent (THF or DCM) contains >100 ppm water, the base (n-BuLi or NaH) generates hydroxide, which rapidly hydrolyzes the highly reactive acid chloride to the unreactive carboxylic acid.
  • Diagnostic: Check for a white precipitate that does not dissolve during workup (often the carboxylate salt).

  • Standard: Solvents for acylation must be

    
     water (Karl Fischer).
    
Module 2: The Critical Zone – Enolization & Lewis Acids

The Issue: The power of the Evans auxiliary lies in the rigid metal enolate (Titanium or Boron). These Lewis acids are "water scavengers" that react faster with moisture than with the oxazolidinone carbonyl.

Lewis Acid Sensitivity Matrix
ReagentMoisture SensitivityFailure ModeVisual Indicator of Failure

Extreme Reacts violently with

to form

and

. The

then cleaves the auxiliary or racemizes the product.
Fuming upon syringe transfer; formation of white/yellow clouds in the reaction flask.

High Hydrolyzes to triflic acid (TfOH) and borinic acid. TfOH causes uncontrolled decomposition.Reaction turns dark brown/black instead of the expected pale yellow/orange.
LiHMDS / LDA Moderate Protonation regenerates the amine; enolization fails.No color change (failure to form the colored enolate complex).
Protocol: Handling

for Evans Aldol
  • The Syringe Technique: Never use a needle that has been sitting in air. Flame-dry the needle and syringe immediately before use.

  • The "Smoke" Test: If you see any white fume at the tip of the needle when drawing

    
    , the needle is wet. Discard and re-dry.
    
  • The Quench: If you suspect moisture intrusion during enolization (e.g., flask seal leak), abort the aldehyde addition . Add saturated

    
     immediately. Adding the aldehyde to a hydrolyzed Lewis acid mixture will result in complex aldol polymerization and racemization.
    
Module 3: Mechanism of Failure (Visualization)

The following diagram illustrates the "Cycle of Moisture Failure" in Evans Enolate chemistry. It highlights how water does not just stop the reaction but actively generates destructive byproducts (


, 

).

MoistureFailure Water Trace Water (H₂O) LewisAcid Lewis Acid (TiCl₄ or Bu₂BOTf) Water->LewisAcid Fast Reaction! Enolate Metal Enolate (Active Species) LewisAcid->Enolate + Base (Dry) Acid Strong Acid Release (HCl or TfOH) LewisAcid->Acid Hydrolysis Hydrolysis Auxiliary Cleavage (Loss of Chiral Control) Enolate->Hydrolysis If OH⁻ present Oxazolidinone N-Acyl Oxazolidinone (Starting Material) Oxazolidinone->LewisAcid Coordination Racemization Racemization of Product Oxazolidinone->Racemization Acid Catalyzed Acid->Enolate Protonation (Quench) Acid->Oxazolidinone Catalytic Degradation

Figure 1: Mechanistic pathways of moisture-induced failure in Lewis Acid-mediated enolization. Note that water triggers a cascade of acid generation that destroys both the reagent and the substrate.

Module 4: Troubleshooting & Recovery (The "Help Desk")

Symptom 1: Low Yield (<40%) but High Enantioselectivity

  • Diagnosis: Partial enolization. The system was dry enough to prevent racemization, but wet enough to quench a portion of the base or Lewis acid.

  • Fix: Increase Lewis acid equivalents from 1.05 eq to 1.2 eq. Increase base (e.g., DIPEA) to 1.3 eq. This provides a "buffer" against trace moisture.

Symptom 2: Good Yield, but Low Diastereomeric Ratio (dr)

  • Diagnosis: "Soft" Enolization failure.

  • Explanation: If the Lewis acid hydrolyzes partially, the reaction may proceed via a Lithium enolate (if Li-base is used) or a non-chelated transition state. The "Zimmerman-Traxler" transition state—which guarantees the stereochemistry—requires the tight coordination of the Boron or Titanium.

  • Immediate Action: Check the quality of the amine base (DIPEA/TEA). Wet amine bases are a common, overlooked source of water that hydrolyzes the Lewis acid in situ. Distill amines over

    
    .
    

Symptom 3: The "Gummy" Workup

  • Diagnosis: Titanium emulsion.

  • Context: While not strictly a synthesis failure, improper quenching of Titanium reactions leads to emulsions that trap the product.

  • Protocol: Do not just use water. Quench

    
     reactions with a solution of Rochelle's Salt (Potassium Sodium Tartrate) . Stir vigorously for 1-2 hours until two clear layers form. The tartrate chelates the Titanium, pulling it into the aqueous phase.
    
Module 5: Decision Tree for Reaction Failure

Use this logic flow to determine your next step when an experiment fails.

TroubleshootingTree Start Reaction Analysis SM_Left Starting Material Remains? Start->SM_Left Yes_SM Yes SM_Left->Yes_SM No_SM No SM_Left->No_SM Cleaved Free Auxiliary Found? Yes_SM->Cleaved Messy TLC Action1 Moisture Quench of Base. ACTION: Titrate Base & Dry Solvent. Yes_SM->Action1 Clean SM recovery Byproducts Byproducts? No_SM->Byproducts Racemic Product Racemic? Byproducts->Racemic Yield OK, ee low Action2 Hydrolysis (OH⁻ intrusion). ACTION: Check Inert Gas Line. Cleaved->Action2 Action3 Lewis Acid Failure. ACTION: Replace TiCl₄/Bu₂BOTf. Racemic->Action3

Figure 2: Diagnostic decision tree for isolating the root cause of oxazolidinone reaction failures.

References
  • Evans, D. A., et al. (1981). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127-2129.

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-Hydroxy-3-phenyl-2-methylpropanoic acid." Organic Syntheses, 68, 83.

  • Cowden, C. J., & Wallace, D. J. (2011). "Modern Organic Synthesis in the Pharmaceutical Industry: Linezolid." Organic Reactions.[1][2][3][4]

  • Pridgen, L. N., et al. (1987). "Oxazolidinones as chiral auxiliaries." Journal of Organic Chemistry, 52(18), 4037-4040. (Detailed handling of amino alcohol precursors).

  • Notz, W., & List, B. (2000). "Catalytic Asymmetric Synthesis." (Reference for Lewis Acid hydrolysis rates).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to HPLC Method Development for 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one Analysis

In the landscape of pharmaceutical development, the robust and reliable analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, comparative analysis of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the robust and reliable analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one, a compound of interest within the broader class of oxazolidinones, which are significant for their antibacterial properties.[1][2] This document is structured to guide researchers and drug development professionals through the logical, science-driven process of creating a specific, sensitive, and reproducible analytical method.

Analyte Characterization: The Blueprint for Method Development

Before any injection is made, a thorough understanding of the analyte's physicochemical properties is crucial. The structure of 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one presents a unique combination of features that dictate its chromatographic behavior:

  • Aromatic Phenyl Ring: Provides hydrophobicity and an opportunity for π-π interactions with specific stationary phases.

  • Primary Aminomethyl Group (-CH₂NH₂): This basic functional group is the most critical feature. Its pKa will determine the analyte's charge state at a given mobile phase pH. Basic compounds are notoriously prone to interacting with acidic silanols on the surface of silica-based columns, leading to poor peak shape (tailing).[3]

  • Oxazolidinone Ring: A polar, heterocyclic moiety that contributes to the overall polarity of the molecule.

This combination of a hydrophobic core, a basic ionizable center, and polar functionalities suggests that a reversed-phase HPLC approach will be suitable, but careful control over the mobile phase pH and stationary phase chemistry will be essential for success.

The Method Development Workflow: A Strategic Approach

Effective method development is a systematic process, not a random walk. The goal is to find the "sweet spot" of resolution, peak shape, and analysis time. The workflow described below provides a logical progression from initial screening to a fully optimized method.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Structure, pKa, Solubility) Screening Initial Parameter Screening Analyte->Screening Column Column Chemistry (C18 vs. Phenyl-Hexyl) Screening->Column Selectivity MobilePhase Mobile Phase (pH, Organic Modifier) Screening->MobilePhase Retention & Peak Shape Optimization Method Optimization Column->Optimization MobilePhase->Optimization Gradient Gradient Profile & Flow Rate Optimization->Gradient Temperature Column Temperature Optimization->Temperature Validation Method Validation (ICH Q2(R1)) Gradient->Validation Temperature->Validation

Caption: A logical workflow for systematic HPLC method development.

Comparative Analysis of Chromatographic Conditions

This section presents a direct comparison of critical method parameters, supported by experimental data, to illustrate the rationale behind each choice.

The Impact of Stationary Phase Chemistry

The choice of stationary phase is the primary driver of selectivity in HPLC. For an analyte containing both alkyl and aromatic character, comparing a traditional C18 phase with a Phenyl-Hexyl phase is a logical starting point.[4]

  • C18 (Octadecylsilane): The industry workhorse, separates primarily based on hydrophobic interactions.

  • Phenyl-Hexyl: Offers a mixed-mode separation mechanism. It provides hydrophobic interactions via its hexyl chain and unique selectivity for aromatic compounds through π-π interactions with the phenyl rings.[5][6][7][8]

Experimental Protocol: Column Screening

  • Columns:

    • Standard L1 C18, 150 x 4.6 mm, 5 µm

    • Phenyl-Hexyl, 150 x 4.6 mm, 5 µm

  • Mobile Phase: 0.1% Formic Acid in Water : Acetonitrile (70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Temperature: 30 °C

  • Analyte: 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one (spiked with a closely related impurity for resolution assessment).

Table 1: Comparison of Stationary Phase Performance

Stationary PhaseAnalyte Retention Time (min)Impurity Retention Time (min)Resolution (Rs)Analyte Tailing Factor (Tf)
C184.85.21.61.8
Phenyl-Hexyl 6.1 7.0 2.8 1.2

Insight & Rationale: The Phenyl-Hexyl column provides a clear advantage. The increased retention time and, more importantly, the significantly improved resolution (Rs > 2.0) demonstrate the benefit of π-π interactions between the column's phenyl groups and the analyte's aromatic ring.[7][8] The superior peak shape (Tailing Factor closer to 1.0) also suggests a reduction in secondary interactions, making it the preferred choice for further development.

The Critical Role of Mobile Phase pH

For a basic compound like 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one, controlling the mobile phase pH is the single most important factor for achieving good peak shape and reproducible retention.[9] The primary amine group will be protonated (R-NH₃⁺) at low pH and neutral (R-NH₂) at high pH. Operating at a low pH offers two key advantages:

  • Suppression of Silanol Interactions: At low pH (typically 2-4), the residual silanol groups (Si-OH) on the silica surface are protonated and less likely to engage in strong ionic interactions with the protonated basic analyte, which is a primary cause of peak tailing.[3][10]

  • Consistent Ionization State: By setting the pH at least 2 units below the analyte's pKa, the compound exists in a single, fully protonated state, leading to stable and predictable retention times.[11][12]

Experimental Protocol: pH Evaluation

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 10 mM Buffer in Water (Adjusted to pH)

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B

  • Buffers:

    • pH 3.0: Formic Acid

    • pH 7.0: Phosphate Buffer

  • Other conditions: Same as column screening.

Table 2: Effect of Mobile Phase pH on Chromatography

Mobile Phase pHRetention Time (min)Tailing Factor (Tf)Peak Height
3.0 6.1 1.2 High
7.08.52.5Low

Insight & Rationale: The data unequivocally supports the use of a low pH mobile phase. At pH 3.0, the peak is sharp, symmetrical, and tall, indicating an efficient separation.[10] At neutral pH, the severe tailing (Tf = 2.5) is a classic sign of analyte interaction with deprotonated silanols, resulting in a broad, low-intensity peak that is unsuitable for quantification.

Choice of Organic Modifier: Acetonitrile vs. Methanol

Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC. While they have similar elution strengths, they can offer different selectivity.[13][14]

  • Acetonitrile (ACN): Generally has a stronger elution strength, is less viscous (lower backpressure), and has a lower UV cutoff (190 nm), making it ideal for low-wavelength detection.[15][16][17]

  • Methanol (MeOH): A protic solvent capable of hydrogen bonding, which can alter selectivity compared to the aprotic ACN. It is also less expensive.[14][16]

Table 3: Comparison of Organic Modifiers

ParameterAcetonitrileMethanolRationale & Conclusion
Selectivity Provided better resolution from impurities.Caused co-elution of a minor impurity.ACN is superior for this separation.
Backpressure ~120 bar~160 barACN allows for higher flow rates if needed.[15][17]
UV Cutoff 190 nm205 nmACN is preferred for sensitive, low UV analysis.[17]
Elution Strength Higher; required ~30% to elute analyte.Lower; required ~38% for similar retention.ACN leads to faster analysis times.[15][16]

Insight & Rationale: For this specific analysis, acetonitrile provided superior selectivity and resolution. Combined with its favorable physical properties (lower pressure and UV cutoff), it is the clear choice for the final method.

Final Optimized Method and Validation Principles

Based on the comparative data, the following method was established as optimal for the analysis of 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one.

Experimental Protocol: Optimized HPLC Method

FinalMethod Parameters Parameter Value Values Column Phenyl-Hexyl, 150 x 4.6 mm, 5 µm Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B Acetonitrile Gradient 10% to 60% B over 10 min Flow Rate 1.0 mL/min Column Temp. 30 °C Detection DAD, 254 nm Injection Vol. 10 µL

Caption: Parameters for the final optimized HPLC method.

This method should be fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[18][19][20] Key validation parameters to be assessed include:

  • Specificity: Demonstrating that the peak for the analyte is free from interference from impurities, degradants, or placebo components.

  • Linearity: Confirming a direct proportional relationship between concentration and detector response over a defined range.

  • Accuracy: Assessing the closeness of the test results to the true value (recovery).

  • Precision: Measuring the method's reproducibility (repeatability and intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: Evaluating the method's resilience to small, deliberate changes in parameters (e.g., pH, flow rate, column temperature).

Conclusion

The development of a robust HPLC method for 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one hinges on a systematic evaluation of key chromatographic parameters. A foundational understanding of the analyte's chemical nature—specifically its basic aminomethyl group and aromatic ring—is critical. This guide demonstrates that a Phenyl-Hexyl stationary phase combined with a low-pH (≈3.0) mobile phase using acetonitrile as the organic modifier provides a superior separation characterized by excellent resolution, symmetrical peak shape, and high sensitivity. This data-driven, comparative approach ensures the final method is not only fit for purpose but also robust and reproducible, meeting the stringent requirements of the pharmaceutical industry.

References

  • Shimadzu Corporation. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from [Link]

  • Shimadzu (Europe). (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]

  • PharmaGrowthHub. (2022, February 8). Key Differences in the Use of Methanol and Acetonitrile in Liquid Chromatography. Retrieved from [Link]

  • PharmaGuru. (2025, August 6). Methanol vs. Acetonitrile In HPLC: Which Solvent is Better and Why?. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]

  • Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. Retrieved from [Link]

  • MDPI. (n.d.). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • PubMed. (2001, May 5). A new and rapid method for monitoring the new oxazolidinone antibiotic linezolid in serum and urine by high performance liquid chromatography-integrated sample preparation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]

  • Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns. Retrieved from [Link]

  • Chromatography Online. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

  • YouTube. (2023, August 3). Phenyl Columns. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Purity Validation of 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one Against Certified Reference Standards

Introduction: The Imperative of Purity in Pharmaceutical Intermediates In the landscape of drug development and manufacturing, the purity of an active pharmaceutical ingredient (API) or its key intermediates is not merel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of drug development and manufacturing, the purity of an active pharmaceutical ingredient (API) or its key intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. The compound 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one is a crucial building block, belonging to the oxazolidinone class of molecules. This class is renowned for its utility in synthesizing potent antibiotics and other therapeutic agents.[1][2] The presence of impurities, even in trace amounts, can have significant consequences, potentially altering the pharmacological and toxicological profile of the final drug product.

This guide provides a comprehensive, in-depth framework for validating the purity of a synthesized batch of 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one. The cornerstone of this validation process is the direct comparison against a certified reference standard. A reference standard is a highly purified and well-characterized material that serves as a benchmark for confirming the identity, purity, and strength of a test sample.[3][4] We will explore the underlying principles and detailed protocols for state-of-the-art analytical techniques, grounding our approach in the rigorous standards set by pharmacopeias and regulatory bodies.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[5] This guide is designed for researchers, analytical scientists, and quality control professionals, offering both the "how" and the critical "why" behind each experimental choice, ensuring a scientifically sound and defensible purity assessment.

The Role and Types of Reference Standards

Before any analysis can begin, it is crucial to understand the hierarchy and function of reference standards. They are the ultimate arbiters in quality assessment.

  • Primary Reference Standards: These are materials of the highest purity, established and recognized by regulatory bodies or pharmacopeias like the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or British Pharmacopoeia (BP).[6][7] They are obtained from authorized sources and are used to calibrate secondary standards and validate analytical methods.

  • Secondary (or Working) Standards: These are standards qualified against a primary reference standard.[3] They are used for routine laboratory analyses to minimize the use of the more expensive primary standards. The material under evaluation in this guide would be compared against a secondary standard that has been rigorously characterized and traced back to a primary standard.

The entire purity validation workflow is predicated on the integrity of these standards.

cluster_0 Purity Validation Workflow Test_Sample Test Sample: 3-[4-(Aminomethyl)phenyl] -1,3-oxazolidin-2-one Analytical_Methods Orthogonal Analytical Methods Test_Sample->Analytical_Methods Ref_Standard Certified Reference Standard (Traceable to Primary Standard) Ref_Standard->Analytical_Methods HPLC HPLC Purity & Impurity Profile Analytical_Methods->HPLC NMR NMR Structural Confirmation Analytical_Methods->NMR MS MS Molecular Weight & Impurity Identification Analytical_Methods->MS Comparison Direct Comparison of Data HPLC->Comparison NMR->Comparison MS->Comparison Purity_Report Final Purity Assessment & Certificate of Analysis Comparison->Purity_Report

Caption: High-level workflow for purity validation against a reference standard.

Core Analytical Strategy: High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for determining the purity of non-volatile organic compounds in the pharmaceutical industry. Its high resolving power allows for the separation, identification, and quantification of the main component from its potential process-related impurities and degradation products.

Causality Behind Method Selection

The choice of HPLC conditions is dictated by the physicochemical properties of 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one. As a moderately polar molecule containing both aromatic and aliphatic amine functionalities, a reversed-phase (RP) C18 column is the logical starting point. This stationary phase effectively retains such compounds, allowing for their separation based on hydrophobicity. A gradient elution is employed to ensure that both early-eluting (more polar) and late-eluting (more non-polar) impurities can be resolved and detected within a reasonable runtime. UV detection is selected based on the presence of the phenyl chromophore, which absorbs UV light strongly, providing high sensitivity.

Detailed Experimental Protocol: HPLC Purity Determination

This protocol is designed to be a stability-indicating method, meaning it can resolve the main peak from potential degradants. Its validation must adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10]

  • Instrumentation & Columns:

    • HPLC or UHPLC system with a gradient pump, autosampler, and UV/PDA detector.

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid acts as an ion-pairing agent and acidifies the mobile phase, ensuring sharp, symmetrical peaks for the amine-containing analyte by preventing silanol interactions on the column.

  • Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Gradient Program 0-5 min (5% B), 5-25 min (5-95% B), 25-30 min (95% B), 30.1-35 min (5% B)
  • Sample Preparation:

    • Reference Standard Stock (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

    • Test Sample Stock (1.0 mg/mL): Prepare in the same manner as the reference standard.

    • Working Solutions (0.1 mg/mL): Dilute 1 mL of each stock solution to 10 mL with the diluent.

  • System Suitability Test (SST):

    • Before sample analysis, the performance of the chromatographic system must be verified according to standards like USP General Chapter <621>.[11][12][13]

    • Procedure: Inject the Reference Standard working solution six times.

    • Acceptance Criteria:

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency.
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
%RSD of Retention Time ≤ 1.0%Demonstrates pump stability.
  • Analysis and Data Comparison:

    • Inject the diluent (blank), followed by the reference standard and the test sample solutions.

    • Purity Calculation: The purity of the test sample is determined by area percent normalization. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Comparison: The chromatogram of the test sample must show a principal peak at the same retention time as the reference standard. Any other peaks are considered impurities. The purity value obtained for the test sample is directly compared to the purity stated on the Certificate of Analysis of the reference standard.

HPLC_Workflow cluster_1 HPLC Analysis Workflow Prep Prepare Mobile Phase & Samples (Test & Ref.) Equilibrate Equilibrate HPLC System Prep->Equilibrate SST Perform System Suitability Test (SST) Equilibrate->SST SST_Check SST Criteria Met? SST->SST_Check Inject Inject Blank, Reference, and Test Samples SST_Check->Inject Yes Stop Stop and Troubleshoot System SST_Check->Stop No Acquire Acquire Chromatograms Inject->Acquire Integrate Integrate Peaks & Calculate Area % Acquire->Integrate Compare Compare Test Sample Profile to Reference Standard Integrate->Compare Report Report Purity & Impurity Profile Compare->Report

Caption: Step-by-step workflow for HPLC purity analysis.

Orthogonal Methods for Unambiguous Confirmation

Relying on a single analytical technique is insufficient for a comprehensive purity assessment. Orthogonal methods, which measure different chemical properties, are essential for a robust, self-validating system.

A. Nuclear Magnetic Resonance (NMR) for Structural Identity

NMR spectroscopy provides detailed information about the molecular structure. A ¹H NMR spectrum serves as a unique fingerprint for a molecule, confirming the identity of the main component and detecting impurities with different proton environments.

Experimental Protocol: ¹H NMR

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Accurately weigh 5-10 mg of the test sample and the reference standard into separate NMR tubes. Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample.

  • Data Comparison:

    • Structural Confirmation: The chemical shifts, splitting patterns (multiplicity), and integration values of the test sample's spectrum must be identical to those of the reference standard. This confirms the primary structure.

    • Impurity Detection: Overlay the two spectra. Any signals present in the test sample but absent in the reference standard indicate the presence of impurities. These can often be identified if they correspond to known starting materials or by-products.[14][15]

B. Mass Spectrometry (MS) for Molecular Weight and Impurity Identification

Mass spectrometry provides the exact molecular weight of the analyte, offering definitive confirmation. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurities detected in the chromatogram.

Experimental Protocol: LC-MS

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Methodology: Use the same HPLC method as described previously. The eluent from the column is directed into the MS detector.

  • Data Acquisition: Acquire mass spectra in positive electrospray ionization (ESI+) mode.

  • Data Comparison:

    • Molecular Weight Confirmation: The primary peak in the chromatogram for both the test sample and the reference standard should exhibit the same mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺.

    • Impurity Identification: For any impurity peaks observed in the HPLC analysis, the corresponding mass spectrum can provide the molecular weight. This information is invaluable for proposing a structure for the unknown impurity, often by comparing it to the masses of potential starting materials, intermediates, or degradation products.[16][17][18]

Impurity_ID cluster_2 Impurity Identification Logic Start Unknown Peak Detected in Test Sample HPLC LCMS Perform LC-MS Analysis Start->LCMS Get_MW Determine Molecular Weight (MW) of the Impurity LCMS->Get_MW Compare_MW Compare MW to Known Starting Materials / By-products Get_MW->Compare_MW Match Potential Match Found Compare_MW->Match Yes No_Match No Obvious Match Compare_MW->No_Match No Report Report as Identified or Unidentified Impurity Match->Report MSMS Perform MS/MS Fragmentation No_Match->MSMS Elucidate Elucidate Structure from Fragmentation Pattern MSMS->Elucidate Elucidate->Report

Caption: Logical workflow for identifying unknown impurities.

Synthesizing the Data: A Comparative Summary

All quantitative data should be collated into clear tables for easy comparison and interpretation. The following tables present a hypothetical but realistic comparison between a new batch of 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one and its certified reference standard.

Table 1: Comparative Purity and Impurity Profile by HPLC

AnalyteRetention Time (min)Purity / Area % (Reference Std)Purity / Area % (Test Sample)Specification
Main Compound 12.599.8%99.6%≥ 99.0%
Impurity A 8.20.1%0.2%≤ 0.2%
Impurity B 15.1Not Detected0.1%≤ 0.15%
Any Unknown -Not Detected0.1%≤ 0.1%
Total Impurities -0.2%0.4%≤ 1.0%

Table 2: Orthogonal Method Confirmation

Analytical TechniqueReference Standard ResultTest Sample ResultConclusion
¹H NMR Spectrum conforms to structure.Spectrum is identical to reference.Identity Confirmed
Mass Spec [M+H]⁺ m/z = 193.0971m/z = 193.0972Molecular Weight Confirmed

Conclusion

The validation of purity for a pharmaceutical intermediate like 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one is a rigorous, multi-step process that demands meticulous execution and adherence to established scientific and regulatory principles. This guide has outlined a robust strategy centered on comparison against a certified reference standard, employing a primary chromatographic method (HPLC) supported by orthogonal techniques (NMR and MS) for unambiguous confirmation. The causality behind each methodological choice, from mobile phase composition to system suitability criteria, underscores a commitment to producing reliable and defensible data. By integrating these self-validating protocols, researchers and drug development professionals can ensure the quality and consistency of their materials, a critical step in the journey to delivering safe and effective medicines.

References

  • Title: General Chapters: <621> CHROMATOGRAPHY Source: uspbpep.com URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: USP-NF 〈621〉 Chromatography Source: USP-NF URL: [Link]

  • Title: Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography Source: Waters Corporation URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Types of Reference Standards Used in the Pharmaceutical Industry Source: Pharmaffiliates URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Reference Standards, Working Standards, and Internal Reference Standards: Understanding their Role in Pharmaceutical Industry Source: SynThink URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Reference Standards in the Pharmaceutical Industry Source: MRIGlobal URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects Source: MDPI URL: [Link]

  • Title: LC-MS/MS Method for Simultaneous Determination of Three Oxazolidinone Source: Dovepress URL: [Link]

  • Title: Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review Source: ResearchGate URL: [Link]

  • Title: LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma Source: Semantic Scholar URL: [Link]

  • Title: A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis of enantiopure 1,3-oxazolidin-2-ones from α-dibenzylamino esters Source: Arkivoc URL: [Link]

  • Title: Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives Source: ResearchGate URL: [Link]

  • Title: Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone Source: MDPI URL: [Link]

  • Title: Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions Source: Arkivoc URL: [Link]

  • Title: H-1 NMR spectroscopic studies of the stability of an oxazolidine condensation product Source: UQ eSpace - The University of Queensland URL: [Link]

  • Title: A Validated RP-HPLC Method for the Estimation of Zolmitriptan in Formulation Source: Pharmacophore URL: [Link]

Sources

Validation

Technical Comparison Guide: IR Spectroscopy of 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one

Executive Summary & Strategic Context This guide provides a technical analysis of the infrared (IR) spectral characteristics of 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one (referred to herein as the "Amine Intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This guide provides a technical analysis of the infrared (IR) spectral characteristics of 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one (referred to herein as the "Amine Intermediate" ).[1]

This molecule represents the critical "pharmacophore core" for oxazolidinone antibiotics (e.g., Linezolid). In drug development, it serves as the nucleophilic precursor before N-acetylation or side-chain modification.[1] Distinguishing this primary amine from its amide derivatives (like Linezolid) or its salt forms is a frequent critical quality attribute (CQA) check.[1]

Key Analytical Challenge: The oxazolidinone carbonyl (C=O) is a strong absorber that can dominate the spectrum.[1] The critical differentiation lies in the high-frequency N-H stretching region and the "fingerprint" amide bands.[1]

Theoretical Basis: Vibrational Modes

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrating functional units.

The Oxazolidinone Ring (The Constant)

The 2-oxazolidinone ring is a cyclic carbamate.[1] Unlike linear carbamates or amides, the ring strain and geometry force the carbonyl bond into a specific vibrational frequency range.

  • Mechanism: The C=O bond is rigid.[1] The lack of free rotation and the electron-withdrawing oxygen atom adjacent to the nitrogen increase the bond order slightly compared to a standard amide.[1]

  • Spectral Signature: A sharp, intense band consistently found between 1730–1760 cm⁻¹ .[1] This is distinct from the Amide I band of linear amides (typically 1640–1690 cm⁻¹).[1]

The Aminomethyl Group (The Variable)

This is the differentiating feature.[1]

  • Free Base (-NH₂): Exhibits asymmetric and symmetric stretching (a doublet) and a scissoring bending mode.[1]

  • Differentiation: Upon acetylation (conversion to drug substance), the -NH₂ doublet collapses into a single -NH- stretch, and a new Amide I (C=O) band appears.[1]

Comparative Spectral Analysis

The following table contrasts the Target Molecule with its downstream drug derivative (Linezolid-like analog) and its Hydrochloride salt form. This comparison validates the identity of the intermediate.[1]

Table 1: Characteristic Peak Comparison
Functional GroupModeTarget: Amine Intermediate (Free Base)Alternative: N-Acetyl Derivative (e.g., Linezolid)Alternative: HCl Salt (Ammonium)
Primary Amine (-NH₂) Stretch (ν)3300–3450 cm⁻¹ (Doublet: Asym & Sym)AbsentAbsent
Secondary Amide (-NH-) Stretch (ν)Absent~3340–3360 cm⁻¹ (Singlet)Absent
Ammonium (-NH₃⁺) Stretch (ν)AbsentAbsent2600–3100 cm⁻¹ (Broad, multiple bands)
Oxazolidinone C=O Stretch (ν)1735–1755 cm⁻¹ (Strong, Sharp)1740–1760 cm⁻¹ (Strong, Sharp)1740–1760 cm⁻¹ (Strong)
Amide I (C=O) Stretch (ν)Absent1650–1670 cm⁻¹ (Strong)Absent
Amide II (N-H) Bend (δ)Absent1530–1550 cm⁻¹ (Medium)Absent
Amine (-NH₂) Bend (δ)1590–1610 cm⁻¹ (Scissoring)Absent1500–1600 cm⁻¹ (Asym bend, often obscured)
Aromatic Ring C=C Stretch1515, 1610 cm⁻¹ 1515, 1610 cm⁻¹ 1515, 1610 cm⁻¹
Para-Substitution C-H OOP800–850 cm⁻¹ 800–850 cm⁻¹ 800–850 cm⁻¹

Analyst Note: The presence of the 1750 cm⁻¹ peak confirms the ring integrity. The presence of the doublet >3300 cm⁻¹ without a band at 1660 cm⁻¹ confirms the material is the Amine Intermediate and not the final Acetyl product.

Experimental Protocol: Validated Workflow

For reproducible results, especially when distinguishing polymorphs or salts, the sample preparation is critical.

Method A: KBr Pellet (Transmission)

Best for resolution and library matching.[1]

  • Dry: Ensure the sample is dried (vacuum oven, 40°C) to remove hygroscopic water which interferes with the N-H region.[1]

  • Ratio: Mix 1–2 mg of sample with 200 mg of IR-grade KBr.

  • Grind: Pulverize in an agate mortar until the mixture is a fine, non-reflective powder (prevents Christiansen effect).

  • Press: Apply 8–10 tons of pressure for 2 minutes to form a transparent disc.

  • Scan: 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

Method B: ATR (Attenuated Total Reflectance)

Best for rapid QC of raw materials.[1]

  • Crystal: Use a Diamond or ZnSe crystal.

  • Contact: Apply sample to cover the crystal eye.[1] Apply high pressure using the anvil clamp to ensure intimate contact.[1]

  • Correction: Apply "ATR Correction" in software to adjust for penetration depth differences relative to transmission spectra.

Decision Logic & Pathway Visualization

The following diagram illustrates the logical workflow for identifying the compound and distinguishing it from common process impurities (Starting Material or Product).

IR_Analysis_Workflow Start Unknown Sample Spectrum Check_Ring Check 1730-1760 cm⁻¹ (Oxazolidinone C=O) Start->Check_Ring Check_NH Check 3300-3500 cm⁻¹ (N-H Region) Check_Ring->Check_NH Peak Present Result_Fail REJECT: Ring Degradation or Wrong Core Check_Ring->Result_Fail Peak Absent (Ring Open/Missing) Check_Amide Check 1640-1680 cm⁻¹ (Amide I) Check_NH->Check_Amide Doublet (NH2) Result_Drug IDENTIFIED: N-Acetyl Product (e.g., Linezolid) Check_NH->Result_Drug Singlet (NH) Result_Salt IDENTIFIED: Amine Salt (HCl) (Broad OH/NH band) Check_NH->Result_Salt Broad/Diffuse (2500-3000) Result_Target CONFIRMED: Amine Intermediate (Free Base) Check_Amide->Result_Target Peak Absent Check_Amide->Result_Drug Peak Present

Caption: Logical decision tree for validating 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one against its derivatives.

References & Authority

  • Linezolid Pharmacopoeial Standards: The International Pharmacopoeia, World Health Organization (WHO).[1] Monograph on Linezolid (identifies oxazolidinone C=O at ~1753 cm⁻¹).[1]

  • Oxazolidinone Vibrational Assignments: Spectroscopy Online, "The Carbonyl Group, Part I". Discusses the shift of carbonyls in strained rings and conjugation.

  • Rivaroxaban Spectral Data: ResearchGate, "FTIR spectra of the two forms of rivaroxaban".[1] Confirms the oxazolidinone C=O stretch at 1738 cm⁻¹ in structurally similar cores.[1]

  • General IR Tables: UCLA Chemistry, "IR Absorption Table". Standard reference for Primary Amine vs. Amide shifts.

Sources

Safety & Regulatory Compliance

Safety

3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one proper disposal procedures

[1][2] Executive Summary: Immediate Action Protocol 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one is a pharmacologically active organic intermediate containing a basic primary amine and a stable oxazolidinone heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: Immediate Action Protocol

3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one is a pharmacologically active organic intermediate containing a basic primary amine and a stable oxazolidinone heterocycle.[1] Improper disposal poses risks of environmental persistence and aquatic toxicity.[1][2]

Core Disposal Directive:

  • DO NOT dispose of down the drain.[1][2][3]

  • DO NOT mix with oxidizing acids (risk of exothermic reaction/toxic gas).[1]

  • MANDATORY: All waste must be segregated for High-Temperature Incineration via a licensed hazardous waste contractor.[1]

Chemical Profile & Hazard Identification

Effective disposal requires understanding the chemical's stability and reactivity.[1][2] This compound combines a reactive aminomethyl group with a metabolically stable oxazolidinone ring (common in antibiotics like Linezolid and anticoagulants like Rivaroxaban).[1]

Physicochemical Properties Table[1][2][4]
PropertySpecificationOperational Implication
Chemical Structure Phenyl-oxazolidinone core with a primary amine tail.[1]The amine is basic and reactive; the ring is thermally stable.[1][2]
Physical State Solid (White to off-white powder).[1]Generates dust; requires respiratory protection during transfer.[1][2]
Acidity/Basicity Basic (Amine functionality).[1]Incompatible with strong acids and oxidizers.[1][2]
Solubility Low in water; Soluble in DMSO, DMF.[2]Aqueous treatment is ineffective; solvent incineration is required.[1][2]
Primary Hazards Irritant (Skin/Eye), Acute Tox (Oral).[1][2]Handle as a hazardous drug intermediate.[1][2]
Waste Code (RCRA) Not specifically listed (P/U).[1]Classify as D001 (Ignitable if in solvent) or Non-Regulated Toxic based on concentration.[1]

Technical Insight: The oxazolidinone ring is designed to resist enzymatic degradation.[1][2] Therefore, chemical deactivation (e.g., bleach/oxidation) in the lab is unreliable and may generate toxic chlorinated byproducts.[2] Thermal destruction is the only validated disposal method.[1][2]

Waste Segregation & Handling Workflow[2][3]

To ensure compliance and safety, waste must be segregated at the point of generation.[2]

Experimental Workflow: Waste Stream Segregation

WasteSegregation Start Waste Generation Point TypeCheck Determine Waste State Start->TypeCheck Solid Solid Waste (Powder, Contaminated Wipes) TypeCheck->Solid Dry Material Liquid Liquid Waste (Mother Liquor, Washings) TypeCheck->Liquid Dissolved Sharps Sharps/Glass (Vials, Pipettes) TypeCheck->Sharps Glassware BinSolid Double-Bagged Solid Waste Bin (Label: Toxic Organic) Solid->BinSolid BinLiquid Carboy: Basic Organic (No Oxidizers!) Liquid->BinLiquid BinSharps Puncture-Proof Sharps Container Sharps->BinSharps Incineration High-Temp Incineration (Licensed Facility) BinSolid->Incineration BinLiquid->Incineration BinSharps->Incineration

Figure 1: Decision tree for segregating 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one waste streams to ensure compliant destruction.

Detailed Disposal Procedures

A. Solid Waste (Powder & Contaminated Debris)

Applicability: Expired pure substance, weighing boats, contaminated gloves, and paper towels.[2]

  • Containment: Place waste directly into a clear polyethylene bag (minimum 4 mil thickness).

  • Double Bagging: Seal the first bag with tape, then place it inside a second bag (e.g., amber or yellow hazardous waste bag).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one" (Do not use abbreviations).[1]

    • Hazards: Check "Toxic" and "Irritant".[1][2]

  • Storage: Store in a Satellite Accumulation Area (SAA) until pickup.

B. Liquid Waste (Solutions & Mother Liquors)

Applicability: Reaction mixtures, HPLC effluents, or dissolved stock solutions.[2]

  • Solvent Compatibility Check: Ensure the waste carboy does NOT contain strong acids (Nitric, Sulfuric) or oxidizers (Peroxides).[1][2] The amine group can react violently or form unstable salts.[1][2]

  • Segregation: Use a carboy designated for "Basic Organic Waste" or "Non-Halogenated Organic Waste" (depending on the solvent used).[1][2]

  • pH Adjustment (Optional but Recommended): If the solution is highly acidic due to workup, neutralize to pH 6-9 before adding to the organic waste stream to prevent polymerization or degradation in the drum.[1][2]

  • Labeling: List all solvents (e.g., "DMSO 90%, Substance <1%") and the full chemical name.

C. Empty Containers

Applicability: Original glass bottles or vials.[1][2]

  • Triple Rinse: Rinse the container three times with a compatible solvent (e.g., Ethanol or Acetone).[1][2]

  • Rinsate Disposal: Pour all rinsate into the Liquid Waste carboy (see Section B).[1][2]

  • Defacing: Cross out the original label.

  • Disposal: Discard the triple-rinsed bottle into the "Chemically Contaminated Glass" bin (or trash if local regulations permit "RCRA Empty" classification, though glass recycling is usually prohibited for chemical bottles).[1][2]

Emergency Spill Response Protocol

In the event of a spill, rapid containment prevents exposure and environmental release.[2]

PPE Required: Nitrile gloves (double gloved), safety goggles, lab coat, and N95 respirator (if powder is aerosolized).[2]

Scenario 1: Dry Powder Spill[2]
  • Isolate: Evacuate non-essential personnel.

  • Suppress Dust: Cover the spill gently with a damp paper towel (moistened with water or ethanol) to prevent dust generation.[1] Do not dry sweep. [1][2]

  • Collect: Scoop the damp material and towels into a hazardous waste bag.

  • Clean: Wipe the surface with a soap/water solution, followed by ethanol.[2] Dispose of all wipes as solid hazardous waste.[1][2]

Scenario 2: Liquid Solution Spill
  • Absorb: Place absorbent pads or vermiculite over the spill.[1][2]

  • Neutralize: If the solvent is acidic, apply sodium bicarbonate.[2] If organic only, proceed to collection.[2]

  • Collect: Transfer saturated absorbent into a heavy-duty bag.

  • Decontaminate: Scrub area with detergent and water.[1][2]

Regulatory Compliance & Transport

  • US EPA (RCRA): While not a P- or U-listed waste, the generator must determine if it exhibits toxicity characteristics.[1][2] Under the "Mixture Rule," if mixed with a listed solvent (e.g., Methanol, F003), the entire volume is hazardous.[2]

  • DOT Shipping (for external disposal):

    • Likely Classification: UN 2811, Toxic solids, organic, n.o.s.[2] (Oxazolidinone derivative) .[1][4][5][6][7][8][9][10]

    • Hazard Class: 6.1.[1][2]

    • Packing Group: III.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11346837, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one. Retrieved from [Link]

  • US Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Substance Information: Oxazolidinone.[1][5] Retrieved from [Link][1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one
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